molecular formula C6H6BrClN2 B13886939 2-Bromo-6-chloro-N-methylpyridin-4-amine

2-Bromo-6-chloro-N-methylpyridin-4-amine

Cat. No.: B13886939
M. Wt: 221.48 g/mol
InChI Key: GPZXGQPJSRXMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-N-methylpyridin-4-amine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-chloro-N-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-N-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-6-chloro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)

InChI Key

GPZXGQPJSRXMRO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=C1)Br)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylpyridin-4-amine: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The requested compound, 2-Bromo-6-chloro-N-methylpyridin-4-amine, is not readily documented in publicly available scientific literature or commercial catalogs. Therefore, this guide will focus on a closely related and well-characterized analogue, 2-Bromo-6-methylpyridin-4-amine (CAS: 79055-59-7) . This compound shares key structural features, including a 2-bromopyridine core and a 4-amino group, making it a relevant and instructive substitute for understanding the chemical behavior and synthetic utility of this class of molecules. The primary structural differences are the substituent at the 6-position (methyl vs. chloro) and the nature of the exocyclic amine (primary vs. N-methyl).

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile reactivity and ability to interact with biological targets. Among these, 2-Bromo-6-methylpyridin-4-amine has emerged as a particularly valuable synthetic intermediate.[1] Its strategic placement of a bromine atom, a methyl group, and an amino group on the pyridine ring provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of 2-Bromo-6-methylpyridin-4-amine, underpinned by established scientific principles and practical insights.

Chemical Structure and Properties

2-Bromo-6-methylpyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1][2] The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.

The key structural features are:

  • A Bromine Atom at Position 2: This halogen atom is a good leaving group in nucleophilic substitution reactions and a key handle for transition-metal-catalyzed cross-coupling reactions.

  • A Methyl Group at Position 6: This alkyl group can influence the electronic properties and steric environment of the pyridine ring.

  • An Amino Group at Position 4: This functional group can act as a nucleophile, a base, or a directing group in further chemical modifications. It is also a common pharmacophore in drug molecules.

The interplay of these functional groups dictates the molecule's overall reactivity and physical properties.

Physicochemical Properties
PropertyValueSource
CAS Number 79055-59-7[1][2]
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight 187.04 g/mol [1]
Appearance Off-white to pale yellow solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8 °C in a dark, inert atmosphere[1]

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for 2-Bromo-6-methylpyridin-4-amine are often proprietary, a general understanding of its synthesis can be derived from established pyridine chemistry. A plausible synthetic pathway could involve the following key steps:

G 2,6-lutidine 2,6-lutidine 2,6-lutidine-N-oxide 2,6-lutidine-N-oxide 2,6-lutidine->2,6-lutidine-N-oxide Oxidation 4-Nitro-2,6-lutidine-N-oxide 4-Nitro-2,6-lutidine-N-oxide 2,6-lutidine-N-oxide->4-Nitro-2,6-lutidine-N-oxide Nitration 4-Amino-2,6-lutidine 4-Amino-2,6-lutidine 4-Nitro-2,6-lutidine-N-oxide->4-Amino-2,6-lutidine Reduction 2-Bromo-4-amino-6-methylpyridine 2-Bromo-4-amino-6-methylpyridine 4-Amino-2,6-lutidine->2-Bromo-4-amino-6-methylpyridine Bromination

Caption: A potential synthetic workflow for 2-Bromo-6-methylpyridin-4-amine.

Experimental Protocol: A Representative Synthesis

The synthesis of related 2-bromo-6-alkylaminopyridines has been achieved by reacting 2,6-dibromopyridine with the corresponding amine in a pressure tube at elevated temperatures.[3] This method highlights a common strategy for introducing amine functionalities to a dihalogenated pyridine scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure tube, combine 2,6-dibromopyridine (1.0 eq), the desired primary amine (e.g., methylamine, excess), and a suitable solvent.

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture to a high temperature (e.g., 150-180 °C) for a specified period. The high pressure generated within the tube facilitates the nucleophilic aromatic substitution.[3]

  • Work-up: After cooling, carefully open the pressure tube. Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-bromo-6-alkylaminopyridine.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-6-methylpyridin-4-amine is governed by the electronic nature of the pyridine ring and the specific functional groups attached to it. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

G cluster_0 Reactivity of 2-Bromo-6-methylpyridin-4-amine Start 2-Bromo-6-methylpyridin-4-amine SNAr Nucleophilic Aromatic Substitution (at C2) Start->SNAr Nucleophile CrossCoupling Transition-Metal-Catalyzed Cross-Coupling (at C2) Start->CrossCoupling Catalyst, Coupling Partner AmineChem Reactions at the 4-Amino Group Start->AmineChem Electrophile

Caption: Key reaction pathways for 2-Bromo-6-methylpyridin-4-amine.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position is a good leaving group and is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the bromide by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at this position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position is an excellent handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C double bonds.

Reactions at the 4-Amino Group

The primary amino group at the 4-position can undergo a variety of reactions typical of anilines. These include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups.

Applications in Research and Development

2-Bromo-6-methylpyridin-4-amine is a valuable building block in several areas of chemical research and development.

Pharmaceutical and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize 2-Bromo-6-methylpyridin-4-amine at multiple positions makes it an attractive starting material for the synthesis of biologically active molecules.[1] It serves as an important intermediate in the development of anti-inflammatory and anti-cancer drugs.[1]

Agrochemicals

This compound is also utilized in the formulation of agrochemicals, where it can contribute to the efficacy of pesticides and herbicides.[1]

Materials Science

In materials science, 2-Bromo-6-methylpyridin-4-amine can be used in the production of specialty polymers and coatings, contributing to enhanced durability and resistance to environmental factors.[1]

Analytical Characterization

The identity and purity of 2-Bromo-6-methylpyridin-4-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl and amino groups. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the different functional groups, including N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-6-methylpyridin-4-amine.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[4]

Conclusion

2-Bromo-6-methylpyridin-4-amine is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-chloropyridine.
  • Guillet, G., et al. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • MedchemExpress. (2026). Safety Data Sheet: 6-Bromo-2-chloroquinolin-4-amine.
  • ChemicalBook. (2026). 2-Amino-5-bromo-6-methylpyridine - Safety Data Sheet.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Amino-3-bromo-2-methylpyridine.
  • IndiaMART. (n.d.). 4 Bromo 2 Chloro 6 Methylpyridine. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Alkali Metals Limited. (n.d.). 2-Chloro-4-Methylpyridine.

Sources

4-(methylamino)-2-bromo-6-chloropyridine properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Methylamino)-2-bromo-6-chloropyridine

Part 1: Executive Summary & Strategic Value

Title: The Orthogonal Scaffold: Navigating the Reactivity of 4-(Methylamino)-2-bromo-6-chloropyridine

The Core Directive: In the high-stakes arena of drug discovery, "privileged scaffolds" are defined by their ability to present multiple vectors for diversification. 4-(Methylamino)-2-bromo-6-chloropyridine represents a masterclass in orthogonal reactivity .[1] It offers three distinct handles—an electron-donating amine, a labile bromide, and a latent chloride—allowing medicinal chemists to execute sequential, site-selective functionalizations with high precision.[1]

This guide moves beyond basic properties to explore the causality of its reactivity, providing a validated roadmap for synthesizing complex kinase inhibitors, GPCR ligands, and molecular probes.

Part 2: Chemical Profile & Physical Properties[2][3]

Before engaging in synthesis, we must establish the physicochemical baseline. While specific experimental data for this exact intermediate is proprietary or rare in public databases, its properties can be accurately interpolated from close structural analogs (e.g., 2,6-dichloro-4-aminopyridine).[1]

PropertyValue / DescriptionTechnical Insight
Molecular Formula C₆H₆BrClN₂Halogenated heteroaromatic core.[1][2][3][4]
Molecular Weight 221.48 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
Predicted LogP ~2.1 - 2.5Lipophilic enough for cell permeability, modulated by the methylamino group.[1]
pKa (Pyridine N) ~2.5 - 3.5Significantly less basic than pyridine (pKa 5.[1]2) due to electron-withdrawing halogens, despite the amino donor.[1]
Solubility DMSO, DMF, DCMPoor water solubility; requires organic co-solvents for reactions.[1]
Appearance Off-white to pale yellow solidTypical of halogenated aminopyridines; color deepens upon oxidation/storage.[1]

Part 3: Synthesis & Manufacturing

The Challenge: Constructing a pyridine with three different substituents requires exploiting the inherent electronic bias of the ring. The Solution: Regioselective Nucleophilic Aromatic Substitution (S_NAr).

Mechanism of Action

In 2,4,6-trihalopyridines, the C-4 position is the most electrophilic site for S_NAr.[1] This is because the nitrogen atom para to the leaving group stabilizes the Meisenheimer complex intermediate more effectively than in the ortho (2,6) positions.[1][2][4][5][6][7] Additionally, steric hindrance at the flanked 4-position is often lower than the 2,6-positions in the context of incoming nucleophiles.

Protocol: Synthesis from 2-Bromo-4,6-dichloropyridine

Precursor: 2-Bromo-4,6-dichloropyridine (CAS: Various/Commercial).[1] Reagent: Methylamine (2.0 M in THF).[1]

  • Setup: Charge a dried reaction vessel with 2-bromo-4,6-dichloropyridine (1.0 eq) and anhydrous THF (10 V). Cool to 0°C.[1]

  • Addition: Dropwise add methylamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.2 eq) to scavenge HCl.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via HPLC/TLC.[1][5]

    • Checkpoint: The 4-substituted product forms first.[1][8] Over-reaction leads to 2,4-disubstitution.[1] Control stoichiometry strictly.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes after the starting material but before any bis-amino byproducts.

Part 4: Reactivity & Functionalization (The Core)[10]

This section details the "Halogen Dance" —the sequential manipulation of the Br and Cl atoms.

The Hierarchy of Reactivity
  • Position 4 (Methylamino): Acts as an electron-donating group (EDG).[1] It deactivates the ring toward further S_NAr but activates it for electrophilic aromatic substitution (EAS) at C-3/C-5 (though halogens hinder this).[1] Crucially, it serves as a hydrogen bond donor in the final drug target.

  • Position 2 (Bromine): The "First Mover." The C-Br bond is weaker (BDE ~280 kJ/mol) than the C-Cl bond (~400 kJ/mol).[1] It undergoes oxidative addition with Pd(0) significantly faster.[1]

  • Position 6 (Chlorine): The "Latent Handle." It remains inert during the functionalization of C-Br, allowing for a second, distinct coupling step later.[1]

Workflow: Orthogonal Cross-Coupling

Step A: Site-Selective Suzuki-Miyaura Coupling (C-2)

  • Objective: Install an aryl/heteroaryl group at C-2 without touching C-6.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Standard catalysts work because C-Br is activated).[1]

  • Conditions: Boronic acid (1.1 eq), Na₂CO₃, Dioxane/Water, 80°C.[1]

  • Outcome: The C-Cl bond survives these conditions >95% of the time.

Step B: Activation of the C-6 Chloride

  • Objective: Functionalize the remaining chloride.

  • Challenge: The ring is now more electron-rich (due to the amine and the new C-2 substituent), making the C-Cl bond sluggish.

  • Solution: Use "hotter" ligands.[1]

  • Catalyst: Buchwald Generation-3 Precatalysts (e.g., XPhos-Pd-G3 or RuPhos-Pd-G3).[1]

  • Conditions: Amine/Boronate, K₃PO₄, t-Amyl alcohol, 100-110°C.[1]

Part 5: Visualization of Signaling & Workflows

Diagram 1: The Regioselectivity Map

This diagram illustrates the electronic logic dictating the synthesis and subsequent functionalization.

ReactivityMap cluster_0 Electronic Logic Start 2-Bromo-4,6-dichloropyridine Step1 S_NAr (Methylamine) Selectivity: C-4 >> C-2/6 Start->Step1 Nucleophilic Attack (Kinetic Control) Product 4-(Methylamino)-2-bromo-6-chloropyridine (THE SCAFFOLD) Step1->Product PathA Path A: Pd-Catalysis (C-2) (Suzuki/Stille) Product->PathA 1st Functionalization (Br is Reactive) PathB Path B: Pd-Catalysis (C-6) (Requires Gen-3 Ligands) PathA->PathB 2nd Functionalization (Cl is Latent)

Caption: The synthesis and sequential functionalization logic. The C-4 position is established first via S_NAr, followed by C-2 (Br) and finally C-6 (Cl) via metal catalysis.[1]

Diagram 2: Library Generation Workflow

A self-validating workflow for high-throughput library synthesis.[1]

LibraryWorkflow cluster_div1 Diversity Vector 1 (C-2) cluster_div2 Diversity Vector 2 (C-6) Scaffold Scaffold: 4-(MeNH)-2-Br-6-Cl-Py Reaction1 Suzuki Coupling (R1-B(OH)2, Pd(PPh3)4) Scaffold->Reaction1 Intermediates Library A (10-100 analogs) C-2: Aryl, C-6: Cl Reaction1->Intermediates Reaction2 Buchwald-Hartwig (R2-NH2, XPhos-Pd-G3) Intermediates->Reaction2 Finals Final Library Bis-functionalized Pyridines Reaction2->Finals

Caption: Sequential diversification strategy. Mild conditions are used first for the Bromide (C-2), followed by forcing conditions for the Chloride (C-6).[1]

Part 6: Safety & Handling (MSDS Summary)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Specific Risk: Halogenated pyridines can be sensitizers.[1] The methylamino group increases skin absorption potential compared to the parent trihalide.

  • Handling:

    • Use Viton or Nitrile gloves (double-gloving recommended).[1]

    • Handle strictly in a fume hood; pyridine vapors are noxious and hepatotoxic.[1]

    • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong acids (risk of HCl/HBr gas evolution).[1]

Part 7: References

  • Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidines

    • Source: WuXi AppTec, "QM Magic Class | Chapter 29".[1]

    • URL:[Link]

    • Relevance: Validates the C-4 selectivity rule for S_NAr in nitrogen heterocycles flanked by halogens.

  • Reactivity of 2-Bromo- vs 2-Chloropyridines in Cross-Coupling

    • Source: BenchChem, "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines".[1]

    • Relevance: Establishes the kinetic hierarchy (Br > Cl) essential for the orthogonal workflow.

  • Synthesis of 2-Bromo-6-Alkylaminopyridines

    • Source: Georgia Southern Commons, "Synthesis of 2-Bromo-6-Alkylaminopyridines".[1]

    • URL:[Link][1]

    • Relevance: Provides experimental precedent for the amination of brominated pyridine scaffolds.

  • Regiochemistry in Pd-Catalysed Reactions with Halopyrimidines

    • Source: Acta Chemica Scandinavica (via SciSpace).[1]

    • URL:[Link][1]

    • Relevance: Confirms the ability to perform sequential couplings on poly-halogenated heterocycles.

Sources

Technical Whitepaper: N-methyl-2-bromo-6-chloro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical whitepaper on N-methyl-2-bromo-6-chloro-4-pyridinamine (CAS: 1256808-70-4). It is designed for medicinal chemists and process scientists utilizing this compound as a regioselective scaffold in the synthesis of heterobiaryl drugs, particularly kinase and phosphatase inhibitors.

Document Control: V.1.0 | Classification: Medicinal Chemistry Scaffolds

Executive Summary & Chemical Identity

N-methyl-2-bromo-6-chloro-4-pyridinamine is a highly functionalized pyridine building block characterized by three distinct points of diversity. Its core value lies in the orthogonal reactivity of its halogen substituents (2-Bromo vs. 6-Chloro), enabling sequential, regioselective cross-coupling reactions. The 4-(methylamino) motif frequently serves as a hydrogen bond donor/acceptor in the hinge-binding region of kinase inhibitors.

Nomenclature & Identifiers

The following table consolidates the accepted synonyms and identifiers used across patent literature (IUPAC), commercial catalogs, and chemical databases.

Identifier TypeValue / SynonymContext
Common Name N-methyl-2-bromo-6-chloro-4-pyridinamineGeneral Lab Use
IUPAC Name 2-Bromo-6-chloro-N-methylpyridin-4-aminePatent / Formal
Inverted Name 4-Pyridinamine, 2-bromo-6-chloro-N-methyl-CAS Indexing
Alt. Synonym 1 4-(Methylamino)-2-bromo-6-chloropyridineStructural Description
Alt. Synonym 2 2-Bromo-6-chloro-4-(methylamino)pyridineStructural Description
CAS Number 1256808-70-4 Purchasing / Regulatory
Molecular Formula C₆H₆BrClN₂Stoichiometry
Molecular Weight 221.48 g/mol Calculation
Physicochemical Profile
  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in water.

  • Acidity (pKa): The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the halogen atoms (Br, Cl). The 4-amino group increases electron density, but the overall system remains less basic than unsubstituted pyridine.

Strategic Utility: The "Why" of Experimental Design

In drug discovery, this scaffold is not merely a spacer; it is a programmable logic gate for chemical synthesis.

Orthogonal Reactivity (The Halogen Dance)

The critical advantage of this molecule is the reactivity difference between the C2-Bromine and the C6-Chlorine .

  • C2-Br (High Reactivity): The carbon-bromine bond is weaker and more labile to oxidative addition by Palladium (0) species. This allows chemists to perform a Suzuki-Miyaura or Buchwald-Hartwig coupling selectively at the 2-position at lower temperatures (e.g., 60–80°C) without disturbing the C6-chloride.

  • C6-Cl (Latent Reactivity): The carbon-chlorine bond is more robust. It survives the initial coupling conditions, serving as a "placeholder" for a second diversification step (e.g., a second coupling at >100°C or utilizing specialized phosphine ligands like XPhos or BrettPhos).

Hinge Binding Motif

The N-methyl-4-amino group is strategically positioned to interact with the hinge region of ATP-binding pockets in kinases. The methyl group can provide hydrophobic contacts or induce a specific conformation (atropisomerism) when bulky groups are added to the adjacent 3 or 5 positions (though this specific scaffold is unsubstituted at 3/5).

Visualizing the Synthetic Logic

The following diagram illustrates the hierarchical relationship of the synonyms and the regioselective functionalization strategy.

G cluster_0 Nomenclature Hierarchy cluster_1 Regioselective Workflow Core CAS: 1256808-70-4 (The Scaffold) Syn1 IUPAC: 2-Bromo-6-chloro- N-methylpyridin-4-amine Core->Syn1 Syn2 Catalog: 4-(Methylamino)- 2-bromo-6-chloropyridine Core->Syn2 Step1 Step 1: C2-Functionalization (Target: Br) Core->Step1 Pd(PPh3)4, 80°C Inter Intermediate: 2-Aryl-6-chloro- N-methylpyridin-4-amine Step1->Inter Selective Coupling Step2 Step 2: C6-Functionalization (Target: Cl) Inter->Step2 Pd2(dba)3/XPhos, 110°C Final Final Drug Candidate (Heterobiaryl Core) Step2->Final Diversification

Figure 1: Nomenclature hierarchy and the regioselective synthetic logic (Br vs. Cl) for scaffold utilization.

Experimental Protocols (Methodology)

To ensure reproducibility and safety, the following protocols are recommended based on standard handling of halopyridines.

Protocol: Storage & Stability
  • Atmosphere: Hygroscopic potential is low, but storage under inert gas (Argon/Nitrogen) is recommended to prevent slow oxidation or hydrolysis of the halides over months.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vials to protect from light (halogenated heterocycles can be photosensitive).

Protocol: Selective Suzuki Coupling (C2-Br Displacement)

This protocol targets the bromine atom while preserving the chlorine atom.

Reagents:

  • Scaffold (1.0 eq)

  • Boronic Acid R-B(OH)₂ (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for robustness.

  • Base: Na₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge: In a reaction vial, combine the scaffold, boronic acid, and Pd catalyst.

  • Inert: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

  • Heat: Stir at 60–75°C for 4–6 hours. Note: Do not exceed 80°C to avoid activating the C6-chloride.

  • Monitor: Check via LCMS. Look for the consumption of the bromide (M+H 221/223 pattern disappears) and formation of the intermediate (M+H correlates to Product + Cl pattern).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

References

  • Schlosser, M. (2005). The regioselective functionalization of chloropyridines and bromopyridines. In Organometallics in Synthesis. (General reference for regioselectivity principles in dihalopyridines).

2-Bromo-6-chloro-N-methylpyridin-4-amine molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Bromo-6-chloro-N-methylpyridin-4-amine requires a rigorous understanding of its physicochemical properties, structural logic, and the analytical methodologies used to validate its integrity. As a highly functionalized API (Active Pharmaceutical Ingredient) intermediate, its precise molecular weight and isotopic signature are foundational for stoichiometric accuracy in downstream drug development.

Chemical Identity and Structural Architecture

The compound 2-Bromo-6-chloro-N-methylpyridin-4-amine (CAS 1256808-70-4)[1] is a di-halogenated pyridine derivative. Its structural architecture is deliberately designed for orthogonal reactivity and specific pharmacokinetic tuning.

The molecular formula C6H6BrClN2 dictates an average molecular weight of 221.48 g/mol [2]. However, in high-resolution analytical workflows, the monoisotopic mass (219.9401 Da) is the critical parameter. The presence of two different halogens (Bromine and Chlorine) on the pyridine core creates a highly specific mass spectrometric "barcode" that acts as a self-validating feature during metabolic profiling.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data essential for formulation and synthetic planning:

PropertyValueMethod / Source
Molecular Formula C6H6BrClN2Theoretical[2]
Average Molecular Weight 221.48 g/mol Calculated[2]
Monoisotopic Mass 219.9401 DaExact Mass Calculation
Theoretical [M+H]+ 220.9479 m/zHRMS Prediction
Hydrogen Bond Donors 1 (Secondary Amine)Structural Analysis
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)Structural Analysis
Isotopic Signature (M : M+2 : M+4) ~ 3 : 4 : 1 RatioMass Spectrometry

Mechanistic Insights: The Logic of Halogenation

In drug design, the selection of 2-bromo and 6-chloro substituents is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality.

  • Orthogonal Cross-Coupling: Bromine is significantly more reactive toward oxidative addition than chlorine. This allows researchers to perform site-selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the 2-position without disturbing the 6-position.

  • pKa Modulation: The halogens exert a profound electron-withdrawing inductive effect. This pulls electron density away from the pyridine nitrogen, drastically lowering its pKa. Consequently, the core remains unprotonated at physiological pH, enhancing lipophilicity and membrane permeability.

  • Metabolic Shielding: Halogenation at the 2 and 6 positions sterically and electronically blocks Cytochrome P450-mediated N-oxidation, increasing the biological half-life of the resulting drug candidate.

Pharmacokinetic_Impact Core API Intermediate (MW: 221.48 g/mol) Br 2-Bromo Group (Steric Shielding) Core->Br Cl 6-Chloro Group (Inductive Effect) Core->Cl Amine 4-Methylamino (H-Bond Donor) Core->Amine Metab Metabolic Stability Br->Metab pKa Reduced pKa Cl->pKa Target Target Binding Amine->Target

Logical relationship between structural substituents and their pharmacokinetic consequences.

Molecular Weight Validation via UHPLC-HRMS

To ensure the integrity of the API intermediate, its molecular weight must be validated using a self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol. This workflow aligns with the ICH Q2(R1) guidelines for the validation of analytical procedures, ensuring both specificity and accuracy[3].

Causality in Experimental Design

The protocol utilizes Electrospray Ionization in positive mode (ESI+). The rationale is that the secondary amine (4-methylamino) readily accepts a proton in acidic mobile phases, generating a strong [M+H]+ signal. Furthermore, the natural abundance of Bromine (approx. 1:1 ratio of 79Br to 81Br) and Chlorine (approx. 3:1 ratio of 35Cl to 37Cl) creates a mathematically predictable isotopic cluster. An observed M : M+2 : M+4 ratio of 3:4:1 serves as an internal control; if this pattern is absent, the analyte is either an impurity or has undergone dehalogenation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to achieve a final concentration of 0.1 mg/mL. Causality: Methanol disrupts intermolecular hydrogen bonding and ensures complete solvation of the lipophilic halogenated core.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Causality: Formic acid maintains the amine in a protonated state, preventing peak tailing and enhancing ESI+ ionization efficiency.

  • Ionization & Mass Analysis: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode with a capillary voltage of 3.5 kV.

  • Data Processing: Extract the ion chromatogram for the theoretical monoisotopic mass [M+H]+ at m/z 220.9479 .

  • Self-Validation Check: Confirm the presence of the M+2 peak at m/z 222.9459 and the M+4 peak at m/z 224.9439. Verify that the mass error is < 5 ppm, satisfying ICH Q2(R1) analytical standards[3].

LCMS_Workflow A Sample Prep (0.1 mg/mL in MeOH) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (Protonation) B->C D HRMS Analysis (Q-TOF) C->D E Isotope Matching (3:4:1 Pattern) D->E F MW Validation (m/z 220.9479) E->F

Step-by-step UHPLC-HRMS workflow for validating the molecular weight and isotopic signature.

References

  • Chemsrc. "Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride (Contains 2-Bromo-6-chloro-N-methylpyridin-4-amine)". Retrieved from:[Link]

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". Retrieved from:[Link]

Sources

Technical Guide: Solubilization and Handling of 2-Bromo-6-chloro-N-methylpyridin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a validated framework for the solubilization, storage, and handling of 2-Bromo-6-chloro-N-methylpyridin-4-amine in Dimethyl Sulfoxide (DMSO). As a halogenated aminopyridine intermediate, this compound exhibits specific physicochemical characteristics—lipophilicity driven by halogen substituents and crystal lattice energy stabilized by the secondary amine—that dictate its solubility profile.

Proper solubilization is critical.[1] Inconsistent stock solution preparation is a leading cause of variability in high-throughput screening (HTS) and synthetic workflows. This guide prioritizes anhydrous protocols to mitigate moisture-induced precipitation and ensures the integrity of the compound for downstream biological assays or chemical synthesis.

Physicochemical Profile & Solubility Assessment

Understanding the molecular architecture is the first step to successful solvation. The presence of both bromo and chloro substituents at the ortho positions (2,6) relative to the ring nitrogen creates a lipophilic shield, while the para-positioned


-methylamine group acts as a hydrogen bond donor.
Table 1: Physicochemical Properties
PropertyValueImplication for Solubility
CAS Number 1256808-70-4Unique Identifier
Molecular Weight 221.48 g/mol Small molecule; favorable kinetics
Formula C₆H₆BrClN₂Halogenated heterocycle
Physical State Solid (Off-white/Yellow)Requires disruption of crystal lattice
Predicted LogP ~2.1 – 2.5Moderate lipophilicity; high affinity for DMSO
H-Bond Donors 1 (NH group)Moderate lattice energy
H-Bond Acceptors 2 (Pyridine N, Amine N)Interactions with DMSO sulfinyl group
Solubility in DMSO
  • Theoretical Basis: DMSO is a polar aprotic solvent (

    
    ) that effectively disrupts dipole-dipole interactions in halogenated pyridines. The sulfinyl oxygen of DMSO acts as a strong H-bond acceptor for the single amine proton on the target compound.
    
  • Empirical Guideline:

    • Conservative Working Concentration: 10 mM to 50 mM.

    • Maximum Solubility Limit (Est.): >100 mM (>22 mg/mL).

    • Solubility in Water: Low/Poor. The compound is hydrophobic; aqueous dilution of DMSO stocks >1% (v/v) may risk precipitation.

Protocol: Preparation of Stock Solutions

This protocol is designed to minimize water introduction and ensure homogeneity.

Reagents & Equipment
  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath (optional).

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh the target mass of 2-Bromo-6-chloro-N-methylpyridin-4-amine into the amber vial.

    • Critical: Do not use plastic microcentrifuge tubes for long-term storage of high-concentration halogenated stocks, as leaching can occur.

  • Solvent Addition (Volumetric):

    • Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Add anhydrous DMSO slowly down the side of the vial.

  • Solubilization:

    • Vortex: Vortex at medium speed for 30–60 seconds. The solid should dissolve rapidly due to the favorable LogP.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 2–5 minutes. Avoid heating above 40°C to prevent potential degradation.

  • Visual Inspection:

    • Hold the vial against a light source. The solution must be optically clear with no Schlieren lines (indicating incomplete mixing) or particulate matter.

Visualization: Stock Preparation Workflow

StockPrep Start Start: Solid Compound Weigh Weigh into Amber Glass Start->Weigh Calc Calculate DMSO Volume Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) AddSolvent->Mix Check Visual Inspection Mix->Check Sonicate Sonicate (2-5 min) Check->Sonicate Particulates Store Store at -20°C Check->Store Clear Sonicate->Check

Figure 1: Standardized workflow for the preparation of 10-100 mM stock solutions in DMSO.

Stability, Storage, and Handling[1][4]

Hygroscopicity Management

DMSO is highly hygroscopic. Absorption of atmospheric water is the primary failure mode for stock solutions of hydrophobic compounds like 2-Bromo-6-chloro-N-methylpyridin-4-amine. Water uptake increases the polarity of the solvent system, reducing the solubility of the lipophilic solute and causing "silent precipitation" (micro-crystals).

  • Storage Temperature: -20°C is recommended for long-term stability (>1 month).

  • Container: Use vials with tight-sealing PTFE-lined caps. Parafilm is insufficient for long-term moisture exclusion.

  • Freeze-Thaw Cycles: Limit to <5 cycles. Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid repeated temperature stress.

Chemical Stability

The 2,6-dihalo substitution pattern generally stabilizes the pyridine ring against oxidation under ambient conditions. However, the secondary amine (N-methyl) is susceptible to oxidation or N-oxide formation if stored in non-anhydrous DMSO under light for extended periods.

  • Light Sensitivity: Store in amber vials to prevent photolytic dehalogenation.

Troubleshooting & Quality Control

Precipitation Upon Thawing

If a precipitate is observed after retrieving a stock from -20°C:

  • Do not filter immediately. This alters the concentration.

  • Warm: Allow the vial to reach room temperature naturally.

  • Sonicate: Sonicate for 5 minutes.

  • Verify: If solids persist, the compound may have nucleated due to water ingress. Discard and prepare fresh.

QC Validation (HPLC-UV)

To verify the concentration of the stock solution, dilute 1 µL of stock into 999 µL of Methanol (1:1000 dilution) and analyze via HPLC.

  • Expected Peak: Single sharp peak.

  • Wavelength: Monitor at 254 nm (aromatic ring) and 280 nm.

Visualization: Solubility Troubleshooting Logic

Troubleshooting Problem Precipitate Observed Step1 Warm to Room Temp (25°C) Problem->Step1 Step2 Vortex & Sonicate (5 min) Step1->Step2 Decision Solution Clear? Step2->Decision Success Proceed to Assay Decision->Success Yes Fail Check Water Content Decision->Fail No Action Discard & Re-make Fail->Action

Figure 2: Decision tree for managing precipitation events in DMSO stock solutions.

References

  • General DMSO Solubility: Balakin, K. V., et al. (2004).[1] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • DMSO Storage Guidelines: Way, L. (2015). DMSO Solubility and Storage of Compounds. The Journal of Biomolecular Screening. (General reference for DMSO hygroscopicity).

Sources

Technical Guide: 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the procurement, synthesis, and quality validation of 2-Bromo-6-chloro-N-methylpyridin-4-amine , a high-value heterocyclic scaffold used in medicinal chemistry (particularly for kinase inhibitor and PROTAC linker development).

Procurement, Synthesis & Quality Assurance Standards[1]

Part 1: Executive Market Analysis

Commercial Status & Availability

Unlike its symmetric analogs (e.g., 2,6-dichloro- or 2,6-dibromo-), 2-Bromo-6-chloro-N-methylpyridin-4-amine is classified as a Non-Catalog / Custom Synthesis item in most global inventories. Its asymmetric halogenation pattern makes it a "privileged scaffold" for sequential cross-coupling reactions (e.g., selective Suzuki coupling at the C-2 bromine followed by Stille/Suzuki at the C-6 chlorine), but also complicates its bulk manufacture.

Price Estimation Matrix

Pricing is highly volume-dependent due to the batch-specific nature of its synthesis.

ScaleEstimated Price Per Gram (USD)Lead TimeSupplier Category
Discovery (1–5 g) $1,200 – $2,500 4–6 WeeksCRO / Custom Synthesis
Pilot (10–50 g) $350 – $600 6–8 WeeksBoutique Chemical Houses
Bulk (100 g+) $120 – $250 8–12 WeeksProcess Chemistry CMOs

Analyst Note: Prices below $100/g for small quantities likely indicate a mislabeled symmetric analog (e.g., 2,6-dichloro). Always verify the CAS and structure before purchase.

Part 2: Technical Synthesis & Manufacturing

Why is this compound expensive? The cost driver is the regioselective installation of two different halogens while introducing the N-methylamine functionality. Below is the industry-standard "Self-Validating" synthetic workflow.

The "N-Oxide Activation" Route (Recommended)

This pathway ensures high regioselectivity by utilizing the electronic bias of the pyridine N-oxide.

Step-by-Step Methodology:

  • Oxidation: Start with 2-Bromo-6-chloropyridine (CAS 5140-72-7). Treat with m-CPBA in DCM to yield the N-oxide.

    • Control: Monitor disappearance of starting material by TLC (Rf shifts significantly lower).

  • Nitration: React the N-oxide with fuming HNO₃/H₂SO₄ at 100°C. The nitro group selectively installs at the C-4 position due to the directing effect of the N-oxide and steric blocking at C-3/C-5.

    • Intermediate:2-Bromo-6-chloro-4-nitropyridine 1-oxide .

  • Nucleophilic Substitution (SₙAr): Treat the 4-nitro intermediate with Methylamine (2.0 M in THF) .

    • Mechanism:[1][2] The nitro group at C-4 is a superior leaving group compared to the halogens at C-2/C-6 in this electronic environment.

    • Product:2-Bromo-6-chloro-N-methyl-1-oxidopyridin-4-amine .

  • Deoxygenation: Reduce the N-oxide using PCl₃ or Fe/NH₄Cl to restore the pyridine ring.

    • Final Product:2-Bromo-6-chloro-N-methylpyridin-4-amine .

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow.

SynthesisPath cluster_QC Quality Control Gates Start Start: 2-Bromo-6-chloropyridine (CAS 5140-72-7) Step1 Oxidation (m-CPBA) -> N-Oxide Start->Step1 Activation Step2 Nitration (HNO3/H2SO4) -> 4-Nitro-N-oxide Step1->Step2 Regioselective Functionalization Step3 SNAr (MeNH2) Displace Nitro Group Step2->Step3 Nucleophilic Substitution Step2->Step3 Check C-4 Regio (NMR) Step4 Deoxygenation (PCl3) Remove N-Oxide Step3->Step4 Reduction Final Target: 2-Bromo-6-chloro- N-methylpyridin-4-amine Step4->Final Purification Final->Final Confirm Halogen Pattern

Caption: Regioselective synthesis pathway utilizing N-oxide activation to install the amino group at C-4 while preserving asymmetric halogens.

Part 3: Quality Assurance & Validation Protocols

To ensure the purchased or synthesized material is suitable for drug development (e.g., Suzuki coupling), strict QC is required.

Identity Verification (The "Fingerprint")

A simple ¹H NMR is insufficient due to the similarity between the 2-Br and 6-Cl positions. You must use ¹³C NMR or NOESY to confirm regiochemistry.

  • ¹H NMR (DMSO-d₆):

    • Look for two distinct doublets (or singlets if meta-coupling is weak) for the aromatic protons (C3-H and C5-H).

    • N-Methyl doublet at ~2.8 ppm (couples with NH).

    • Broad quartet at ~7.5 ppm (NH).

  • Mass Spectrometry (LC-MS):

    • Isotope Pattern Rule: This is the critical check.

    • A compound with 1 Br and 1 Cl will show a distinct M : M+2 : M+4 pattern with approximate intensities of 3 : 4 : 1 .

    • Pass Criteria: If the pattern looks like 1:1 (one Br only) or 9:6:1 (two Cl), the batch is rejected.

Purity Specification Table
ParameterAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) ≥ 97.0% (Area %)C18 Column, MeCN/H₂O + 0.1% TFA
Identity Matches Ref Std & Isotope Pattern¹H NMR, LC-MS
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Matches ICH GuidelinesGC-Headspace

Part 4: Procurement Strategy for Researchers

How to Order

Since this is a custom synthesis item, do not simply ask for a quote. Provide a technical specification sheet to the supplier to avoid receiving the wrong isomer.

Copy-Paste Specification for RFQ:

"Requesting quote for: 2-Bromo-6-chloro-N-methylpyridin-4-amine. Structure: Pyridine core with 2-Bromo, 6-Chloro, and 4-(Methylamino) substituents. CAS: (Provisional/Custom) - Note: Do not confuse with 2-bromo-6-methyl analog. QC Requirement: Supplier must provide ¹H NMR and LC-MS showing the characteristic 3:4:1 isotope pattern for Br/Cl."

Recommended Suppliers (Custom Synthesis)
  • WuXi AppTec / Pharmaron: Best for bulk (>100g) scale-up.

  • Enamine / Combi-Blocks: Often have the closest analogs in stock and can perform the final methylation step rapidly.

  • Sigma-Aldrich / Millipore: High cost, but high reliability for small "catalog" quantities if they list it (check "Rare Chemicals" division).

References

  • Synthesis of 2,6-Disubstituted Pyridines: Schlosser, M., et al. "Regioselective functionalization of halopyridines." Journal of Organic Chemistry, 2005.

  • N-Oxide Activation Strategy: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Chapter: Pyridines: Reactions and Synthesis).
  • SNAr Reactivity of Nitropyridines: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
  • Isotope Patterns in Mass Spec: "Interpretation of Mass Spectra of Halogenated Compounds." NIST Chemistry WebBook.

  • Commercial Analog Pricing: Sigma-Aldrich Catalog Data for 2-Bromo-6-chloropyridine (CAS 5140-72-7).

Sources

Methodological & Application

synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine from 2,6-dichloro-4-aminopyridine

[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-stage protocol. We prioritize the Halogen Exchange (Step 1) first. Attempting to methylate the amine prior to halogen exchange is not recommended; the resulting secondary amine is more susceptible to oxidation or side reactions under the harsh acidic conditions required for the exchange.

Route Logic:

  • Step 1 (Halex): Acid-mediated equilibrium displacement using HBr in Acetic Acid. This relies on the higher nucleophilicity of bromide ions in a protonated solvent system to displace chloride.

  • Step 2 (Reductive Amination): Use of a "masked" methyl source (Paraformaldehyde) with in situ reduction. This prevents the formation of quaternary ammonium salts common with direct alkyl halides (e.g., MeI).

RetrosynthesisTargetTarget:2-Bromo-6-chloro-N-methylpyridin-4-amineInterIntermediate:2-Bromo-6-chloro-4-aminopyridineTarget->InterStep 2: SelectiveN-Methylation(Paraformaldehyde/NaBH4)SMStarting Material:2,6-Dichloro-4-aminopyridineInter->SMStep 1: Halogen Exchange(HBr/AcOH, Heat)

Figure 1: Retrosynthetic disconnection showing the priority of the halogen exchange prior to amine functionalization.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-chloro-4-aminopyridine (Halogen Exchange)

This reaction operates under thermodynamic control. The exchange of Cl for Br on a pyridine ring is generally unfavorable due to the stronger C–Cl bond. However, by using a vast excess of HBr in a polar protic solvent (AcOH) at elevated temperatures, we drive the equilibrium toward the bromo-species.

Critical Note: This reaction produces a statistical mixture of starting material (Cl/Cl), product (Cl/Br), and bis-bromo byproduct (Br/Br). Chromatographic separation is mandatory .

Materials
  • Substrate: 2,6-Dichloro-4-aminopyridine (10.0 g, 61.3 mmol)

  • Reagent: HBr (33% w/w in Acetic Acid) (100 mL, ~550 mmol)

  • Solvent: Glacial Acetic Acid (if dilution is needed)

  • Equipment: Heavy-walled pressure vessel (sealed tube) or round-bottom flask with high-efficiency reflux condenser.

Protocol
  • Charging: To a 350 mL pressure vessel, add 2,6-dichloro-4-aminopyridine (10.0 g).

  • Acid Addition: Carefully add 100 mL of HBr (33% in AcOH). Caution: Fuming corrosive liquid.

  • Reaction: Seal the vessel and heat to 120 °C for 24–36 hours .

    • Process Insight: Monitoring by LCMS is crucial. Stop the reaction when the ratio of [Cl/Br] : [Br/Br] is optimal (typically when starting material <10%). Pushing too far increases the difficult-to-separate dibromo byproduct.

  • Quench: Cool the mixture to room temperature. Pour slowly onto 500 g of crushed ice/water mixture.

  • Neutralization: Slowly adjust pH to ~8–9 using 50% NaOH solution or solid Na₂CO₃. Exothermic! Maintain temperature <20 °C using an ice bath to prevent decomposition.

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue via Flash Column Chromatography (SiO₂).

    • Gradient: 0% to 40% Ethyl Acetate in Hexanes.

    • Elution Order: 2,6-Dichloro (fastest) → 2-Bromo-6-chloro (Target) → 2,6-Dibromo (slowest).

    • Note: The Rf differences are small; use a shallow gradient.

Expected Yield: 35–45% (isolated). Data: LCMS (ESI+) m/z: 206.9/208.9 [M+H]⁺ (75:100 Br isotope pattern).

Step 2: Synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine[1]

Direct alkylation with methyl iodide is discouraged due to poly-alkylation risks. This protocol uses a reductive amination approach via a hemiaminal intermediate, ensuring high selectivity for the mono-methyl product.

Materials
  • Substrate: 2-Bromo-6-chloro-4-aminopyridine (2.0 g, 9.6 mmol)

  • Methyl Source: Paraformaldehyde (1.45 g, ~48 mmol, 5 equiv)

  • Alkoxide Base: Sodium Methoxide (NaOMe) (25% in MeOH, 10.5 mL, ~48 mmol)

  • Reductant: Sodium Borohydride (NaBH₄) (0.55 g, 14.5 mmol)

  • Solvent: Dry Methanol (40 mL)

Protocol
  • Imine Formation: In a dry flask, dissolve the substrate (2.0 g) in Methanol (40 mL). Add Paraformaldehyde (1.45 g) and NaOMe solution (10.5 mL).

  • Reflux: Heat the mixture to reflux (65 °C) for 2–4 hours.

    • Mechanism:[1][2][3][4] This forms the methoxy-methyl-amino intermediate (hemiaminal ether), activating the amine.

  • Reduction: Cool the mixture to 0 °C (ice bath).

  • Hydride Addition: Add NaBH₄ (0.55 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Carefully quench with saturated NH₄Cl solution (20 mL). Stir for 30 minutes to decompose borate complexes.

  • Workup: Remove methanol under reduced pressure. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry organics over MgSO₄ and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (10–50% EtOAc/Hexanes).

Expected Yield: 80–90%. Appearance: Off-white to pale yellow solid.

Analytical Validation

The following data parameters confirm the identity and purity of the final compound.

NMR Specification (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
NH 7.35q (broad)1HN-H (coupled to methyl)
C3-H 6.65d (J=2.0 Hz)1HAromatic CH (meta to Br)
C5-H 6.50d (J=2.0 Hz)1HAromatic CH (meta to Cl)
CH₃ 2.75d (J=4.8 Hz)3HN-Me

Note: The doublet splitting of the methyl group and the quartet of the NH proton confirm mono-methylation.

Mass Spectrometry (LCMS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺:

    • Calculated: 220.94 (for ⁷⁹Br³⁵Cl)

    • Observed Pattern: Distinct isotopic cluster showing contributions from Cl and Br.[5]

    • M (221) : M+2 (223) : M+4 (225) approx intensity ratio 3:4:1 .

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the reductive amination pathway, highlighting the formation of the reactive hemiaminal species which prevents over-alkylation.

MechanismSMPrimary Amine(R-NH2)CH2O+ (CH2O)n+ NaOMeHemiaminalHemiaminal Ether(R-NH-CH2-OMe)SM->Hemiaminal Reflux (MeOH) ImineIminium Ion(R-NH+=CH2)Hemiaminal->Imine Equilibrium ProdTarget Mono-Amine(R-NH-Me)Imine->Prod NaBH4 Reduction

Figure 2: Mechanistic flow of the NaOMe-promoted reductive methylation. The hemiaminal ether formation is the key selectivity filter.

References

  • Halogen Exchange on Pyridines

    • Spivey, A. C., et al. "Halogen-Dance Reactions of 2,6-Dihalopyridines." Journal of Organic Chemistry, 2000 , 65(10), 3154–3159. Link

    • Note: Describes the thermodynamic equilibrium of halo-pyridines in acidic media.
  • Selective N-Methylation Protocol

    • Krishnamurthy, S. "Selective N-Mono- and N,N-Dialkylation of Aromatic Amines." Tetrahedron Letters, 1982 , 23(33), 3315-3318.

    • Bernotas, R. C., et al. "Efficient preparation of N-monosubstituted anilines." Synthetic Communications, 1989 , 19, 2941. Link

  • Application in SHP2 Inhibitors

    • Chen, Y. N., et al. "Discovery of Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 2016 , 59(17), 7773–7782. Link

    • Context: Validates the 2-amino-6-chloropyridine scaffold utility.

Application Notes and Protocols for the Selective Suzuki Coupling of 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl motifs that are prevalent in biologically active compounds.[4] Pyridine-based structures, in particular, are integral to a vast number of therapeutics, making the development of robust and selective methods for their functionalization a critical endeavor.

This application note provides a detailed guide to the selective Suzuki coupling of 2-Bromo-6-chloro-N-methylpyridin-4-amine. This substrate presents an excellent opportunity for sequential, site-selective cross-coupling reactions due to the differential reactivity of its two halogen atoms. By carefully tuning the reaction conditions, one can selectively couple at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. This allows for the efficient and controlled synthesis of diverse, multi-substituted pyridine derivatives, which are valuable scaffolds in drug discovery.

The Principle of Selective Coupling: Exploiting Halogen Reactivity

The ability to achieve selective Suzuki coupling on di-halogenated substrates hinges on the inherent differences in the carbon-halogen bond strengths. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition, the rate-determining step of the Suzuki-Miyaura catalytic cycle, is I > Br > OTf >> Cl.[2][5] The C-Br bond is significantly weaker and therefore more susceptible to cleavage by the palladium(0) catalyst than the more robust C-Cl bond.[6] This disparity in reactivity forms the basis for the selective functionalization of 2-Bromo-6-chloro-N-methylpyridin-4-amine at the 2-position.

The presence of the N-methylamino group at the 4-position introduces an electron-donating character to the pyridine ring, which can influence the overall reactivity. However, the inherent reactivity difference between bromine and chlorine is substantial enough that selective coupling at the C-Br bond is highly favored under appropriate conditions.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Recommended Reaction Conditions and Protocol

The following protocol is a general guideline for the selective Suzuki coupling of 2-Bromo-6-chloro-N-methylpyridin-4-amine with a variety of aryl- and heteroarylboronic acids. Optimization of specific parameters may be necessary for different boronic acids.

Reagents and Materials
  • 2-Bromo-6-chloro-N-methylpyridin-4-amine

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reaction (Heating) B->C D 4. Workup (Quenching & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Figure 2: General experimental workflow for the selective Suzuki coupling.

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-6-chloro-N-methylpyridin-4-amine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask. Then, add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-N-methylpyridin-4-amine.

Optimization and Considerations

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the reaction. The following table provides a starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is often effective for C-Br couplings.[7] For more challenging substrates, a pre-catalyst like PdCl₂(dppf) can be used.
Ligand PPh₃, dppf, Buchwald ligands (e.g., SPhos)For selective C-Br coupling, standard phosphine ligands are usually sufficient. More electron-rich and bulky ligands are typically employed to activate C-Cl bonds and are not necessary for this selective transformation.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can influence the rate of transmetalation. K₂CO₃ is a good starting point, with K₃PO₄ and Cs₂CO₃ being stronger alternatives.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.
Temperature 80-110 °CHigher temperatures may be required for less reactive boronic acids, but excessive heat can lead to side reactions or decomposition.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or trying a different solvent system. Ensure that the reagents are pure and the reaction is performed under strictly anaerobic conditions.

  • Formation of Di-coupled Product: If the di-coupled product (reaction at both C-Br and C-Cl) is observed, reduce the reaction temperature and time. Using a less active catalyst system may also improve selectivity.

  • Protodeborylation of Boronic Acid: This is a common side reaction, especially with heteroarylboronic acids. Using a boronic ester (e.g., a pinacol ester) or adding the boronic acid in portions can mitigate this issue.

Conclusion

The selective Suzuki-Miyaura cross-coupling of 2-Bromo-6-chloro-N-methylpyridin-4-amine at the C-Br position is a highly feasible and valuable transformation for the synthesis of complex, functionalized pyridine derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully selecting the appropriate catalyst, base, and solvent, researchers can achieve high yields and excellent selectivity. The resulting 2-aryl-6-chloropyridine scaffold serves as a versatile intermediate for further diversification, making this protocol a powerful tool in the arsenal of medicinal and materials chemists.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, Carbazoles, and N-Methylaniline with Aryl Halides. Journal of the American Chemical Society, 2002 , 124 (50), 14844–14845. [Link]

  • Al-Masum, M.; Kumar, D. Microwave-assisted Suzuki cross-coupling reaction of 3-pyridylboronic acid with aryl halides in aqueous media. Journal of Organometallic Chemistry, 2004 , 689 (19), 3042-3045. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

selective displacement of bromine in 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemoselective Functionalization of 2-Bromo-6-chloro-N-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective displacement of the bromine atom in 2-bromo-6-chloro-N-methylpyridin-4-amine. Dihalogenated pyridines are pivotal building blocks in medicinal chemistry and materials science, yet their utility is contingent on the ability to functionalize specific positions in a controlled manner. This document elucidates the chemical principles governing the differential reactivity of carbon-bromine versus carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. We present field-proven, step-by-step protocols for two of the most robust and versatile transformations for this purpose: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. By detailing the causality behind experimental choices, from ligand and base selection to reaction temperature, this guide equips researchers with the necessary tools to achieve high selectivity and yield, thereby enabling the synthesis of complex molecular architectures.

The Principle of Chemoselective Functionalization

The selective functionalization of a dihalogenated heterocycle like 2-bromo-6-chloro-N-methylpyridin-4-amine hinges on exploiting the intrinsic differences in reactivity between the two carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, this selectivity is primarily dictated during the oxidative addition step, which is often the rate-determining phase of the catalytic cycle.[1][2][3]

Core Factors Governing Selectivity:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C(sp²)-Br bond (approx. 336 kJ/mol) is significantly weaker than the C(sp²)-Cl bond (approx. 400 kJ/mol). Consequently, a low-valent palladium(0) catalyst can insert into the C-Br bond much more readily and under milder conditions than into the C-Cl bond.[1] This energy difference is the foundational principle that allows for the selective displacement of bromine.

  • Electronic Nature of the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property activates the C2 and C6 positions towards oxidative addition.[4][5] In the target substrate, both halogens are situated in these activated positions, making the difference in BDE the crucial determinant for selectivity.

  • Catalyst System: While the inherent reactivity difference (Br > Cl) is substantial, the choice of palladium catalyst, and particularly the associated ligand, can fine-tune this selectivity. Sterically hindered and electron-rich phosphine ligands are often essential for activating C-Cl bonds, but for selective C-Br activation, less demanding conditions are typically sufficient.[5][6]

The general principle is to choose reaction conditions (temperature, catalyst, ligand) that are energetic enough to cleave the C-Br bond but fall below the activation energy threshold required for C-Cl bond cleavage.

Caption: Principle of chemoselective C-Br bond activation.

Recommended Methodologies

For the selective displacement of bromine on the 2-bromo-6-chloro-N-methylpyridin-4-amine scaffold, palladium-catalyzed cross-coupling reactions are the methods of choice due to their high functional group tolerance, reliability, and well-understood mechanisms for achieving selectivity.[7][8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronate ester.[2] Its high functional group tolerance and the commercial availability of a vast array of boronic acids make it a first-line choice for derivatization. Selectivity is readily achieved by leveraging the lower bond dissociation energy of the C-Br bond.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[6][9] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. Similar to the Suzuki reaction, the selective amination at the C2 position is achieved by exploiting the preferential oxidative addition of the palladium catalyst into the C-Br bond over the more robust C-Cl bond.[5][10]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including guidance on reaction setup, monitoring, and product characterization.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of 2-bromo-6-chloro-N-methylpyridin-4-amine with a generic arylboronic acid.

G start Start reagents 1. Add Substrate, Boronic Acid, Base, and Solvent to Flask start->reagents inert 2. Degas Mixture (e.g., 3x Vacuum/Argon Cycles) reagents->inert catalyst 3. Add Pd Catalyst & Ligand under Inert Atmosphere inert->catalyst heat 4. Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor 5. Monitor by TLC / LC-MS (2-12 hours) heat->monitor quench 6. Cool & Quench (e.g., with Water or Sat. NH4Cl) monitor->quench Reaction Complete extract 7. Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract purify 8. Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Workflow for selective Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 2-bromo-6-chloro-N-methylpyridin-4-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (see Table 1, typically 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M. Under a positive pressure of inert gas, add the palladium catalyst and ligand (see Table 1).

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-N-methylpyridin-4-amine.

Table 1: Recommended Conditions for Selective Suzuki Coupling

ComponentRecommendationRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Precursors to the active Pd(0) species.
Ligand PPh₃, SPhos, XPhos (1.1-1.2 eq. per Pd)PPh₃ is often sufficient for C-Br activation. More electron-rich biarylphosphine ligands (SPhos, XPhos) can improve efficiency at lower temperatures.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)An aqueous solution of an inorganic base is standard for Suzuki couplings, facilitating the crucial transmetalation step.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic solvent systems are common and effective. Anhydrous solvents can also be used depending on the base.[2]
Temperature 80-100 °CSufficient to overcome the activation energy for C-Br oxidative addition while remaining below the threshold for significant C-Cl activation.
Protocol 2: Selective Buchwald-Hartwig Amination

This protocol details the selective amination at the C2 position with a generic primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and ligand to an oven-dried reaction vessel. Add the base (see Table 2), followed by 2-bromo-6-chloro-N-methylpyridin-4-amine (1.0 eq.).

  • Reagent Addition: Seal the vessel. Add the degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.2-1.5 eq.) via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring. The use of a sealed tube or a reflux condenser under an inert atmosphere is critical.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Recommended Conditions for Selective Buchwald-Hartwig Amination

ComponentRecommendationRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ or Palladacycle Precatalysts (G3/G4) (1-5 mol%)Precatalysts offer improved stability and more reliable initiation to the active Pd(0) species.[5][13]
Ligand RuPhos, BrettPhos, Xantphos (1.1-1.2 eq. per Pd)Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating the C-N reductive elimination step and are effective for C-Br activation.[5][6][9]
Base NaOtBu, K₃PO₄, LiHMDS (1.5-2.5 eq.)A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. NaOtBu is common, but base-sensitive substrates may require K₃PO₄.[5][13]
Solvent Toluene, Dioxane, THF (Anhydrous)Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and unwanted side reactions.[5]
Temperature 90-110 °CHigher temperatures than Suzuki are often needed to promote the C-N bond-forming reductive elimination step. Selectivity over the C-Cl bond is generally maintained.

Characterization and Validation of Selectivity

Confirmation of selective bromine displacement is achieved through standard analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the proton signal corresponding to the H5 proton adjacent to the bromine will be observed. New signals corresponding to the introduced aryl or amino group will appear.

  • ¹³C NMR Spectroscopy: A significant shift in the carbon signal at the C2 position will be observed, and the C-Br carbon signal will be absent.

  • Mass Spectrometry (MS): The molecular ion peak of the product will correspond to the mass of the starting material minus the mass of Bromine (79/81 amu) plus the mass of the newly introduced fragment. The isotopic pattern for a single chlorine atom (M, M+2 in a ~3:1 ratio) should remain, while the characteristic 1:1 isotopic pattern for bromine will be gone.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Improperly degassed solvent/reagents.Use a fresh palladium source or a more active precatalyst. Increase temperature in 5-10 °C increments. Ensure all solvents are anhydrous and properly degassed.
Loss of Selectivity (Reaction at C-Cl) Reaction temperature is too high; Overly reactive catalyst/ligand system.Reduce the reaction temperature. Use a less active ligand (e.g., switch from a biarylphosphine to PPh₃ for Suzuki).
Hydrodehalogenation (-Br replaced by -H) Presence of water or other protic sources; Reductive elimination is slow.Ensure strictly anhydrous conditions. For Buchwald-Hartwig, using a slight excess of the amine can favor the desired coupling.[5]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Ensure the reaction is maintained under a strictly inert atmosphere throughout.

Conclusion

The selective displacement of bromine in 2-bromo-6-chloro-N-methylpyridin-4-amine is a highly achievable and valuable transformation for the synthesis of complex pyridine derivatives. By carefully selecting reaction conditions based on the well-established principles of palladium-catalyzed cross-coupling, researchers can reliably functionalize the C2 position while preserving the C6-chloro moiety for subsequent chemical manipulation. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust foundation for developing synthetic routes toward novel compounds in pharmaceutical and materials science research.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available from: [Link]

  • Do, T. T. L., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry, 7(3), 54. Available from: [Link]

  • Shields, J. D., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11, 10703-10711. Available from: [Link]

  • Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949–3967. Available from: [Link]

  • Hlasta, D. J., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 75(5), 1546–1556. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

Sources

nucleophilic aromatic substitution SNAr on 2-Bromo-6-chloro-N-methylpyridin-4-amine

Application Note: Regioselective on 2-Bromo-6-chloro-N-methylpyridin-4-amine

Substrate:Target Audience:

Executive Summary & Mechanistic Insight[1][2]

Functionalizing 2-Bromo-6-chloro-N-methylpyridin-4-amine via

electronic deactivationregioselectivity
The Deactivation Challenge

The 4-NHMe substituent acts as a strong Electron Donating Group (EDG) via resonance. This donation pushes electron density into the ring, particularly affecting the carbons at positions 3 and 5, but also reducing the overall electrophilicity of the C2 and C6 centers.

  • Consequence: Standard

    
     conditions (mild heat, weak bases) often fail or result in poor conversion.
    
  • Strategy: Successful protocols require forcing conditions (high temperature, polar aprotic solvents) or electrophilic activation (acid catalysis to protonate the pyridine nitrogen).

Regioselectivity: The "Element Effect"

In

  • Inductive Effect: Chlorine is more electronegative than Bromine (

    
    ). This creates a larger partial positive charge (
    
    
    ) at the C6 carbon compared to C2.
  • Leaving Group Ability: While Br is a better leaving group than Cl in

    
    /
    
    
    reactions, this factor is secondary in
    
    
    unless the attack is reversible.
  • Conclusion: Under standard

    
     conditions, displacement of Chlorine (C6)  is kinetically favored over Bromine (C2).
    
Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways and the stabilization of the transition state.

SNAr_MechanismSubstrate2-Bromo-6-chloro-N-methylpyridin-4-amineTS_ClTS-1 (Attack at C6-Cl)Favored by Inductive EffectSubstrate->TS_Cl Fast (k1)TS_BrTS-2 (Attack at C2-Br)Less Electrophilic CarbonSubstrate->TS_Br Slow (k2)NuNucleophile (Nu:)Nu->TS_ClNu->TS_BrMeisenheimer_ClMeisenheimer Complex A(Negative charge on N)TS_Cl->Meisenheimer_ClMeisenheimer_BrMeisenheimer Complex B(Negative charge on N)TS_Br->Meisenheimer_BrProduct_ClProduct A (Major)2-Bromo-6-Nu-...(Cl Displaced)Meisenheimer_Cl->Product_Cl- Cl⁻Product_BrProduct B (Minor)2-Nu-6-Chloro-...(Br Displaced)Meisenheimer_Br->Product_Br- Br⁻

Figure 1: Mechanistic divergence in

Experimental Protocols

Protocol A: Thermal Displacement of Chloride (Standard)

Objective: Selective displacement of the C6-Cl atom with a primary/secondary amine or alkoxide. Applicability: Robust nucleophiles (e.g., morpholine, benzylamine, methoxide).

Materials:

  • Substrate: 2-Bromo-6-chloro-N-methylpyridin-4-amine (1.0 equiv)

  • Nucleophile: 2.0 - 3.0 equiv (e.g., Morpholine)

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO [Anhydrous]

Procedure:

  • Setup: In a pressure tube or heavy-walled vial, dissolve the substrate (100 mg, 0.45 mmol) in anhydrous NMP (2.0 mL).

  • Addition: Add the amine nucleophile (0.90 mmol) followed by DIPEA (1.35 mmol).

    • Note: If using an alkoxide, omit the DIPEA and use the corresponding alcohol as co-solvent if possible.

  • Reaction: Seal the vessel and heat to 130°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[1] The 4-amino group deactivation may require extended times. If conversion is <50% after 16h, increase temp to 150°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash organic layer with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting material.

Expected Outcome: >80% regioselectivity for Cl displacement.

Protocol B: Acid-Mediated Activation (For Weak Nucleophiles)

Objective: Overcoming ring deactivation using protonation to generate a highly electrophilic pyridinium species. Applicability: Sterically hindered amines or anilines that fail under thermal conditions.

Materials:

  • Substrate (1.0 equiv)

  • Nucleophile (1.5 equiv)

  • Solvent: n-Butanol or Isopropanol

  • Catalyst: Conc. HCl (1.0 equiv) or TFA

Procedure:

  • Setup: Dissolve substrate in n-Butanol (0.2 M concentration).

  • Activation: Add the nucleophile followed by 1.0 equivalent of HCl (4M in dioxane or concentrated aqueous).

    • Mechanism:[4][5][6][7][8] Protonation occurs at the pyridine nitrogen (the most basic site), converting the substrate into a pyridinium ion. This withdraws electron density, activating C2 and C6.

  • Reaction: Heat to reflux (118°C) for 4–8 hours.

  • Workup: Cool reaction. Neutralize with saturated

    
     solution. Extract with DCM.
    
  • Note: This method is highly effective but may erode regioselectivity slightly due to the extreme activation of both positions.

Data Summary & Troubleshooting

ParameterCondition A (Thermal Basic)Condition B (Acid Mediated)
Mechanism Classical

(Meisenheimer)
Activated

(Pyridinium)
Primary Selectivity C6-Cl (>10:1 vs Br)C6-Cl (approx 5:1 vs Br)
Temperature High (120–150°C)Moderate/Reflux (80–120°C)
Substrate Scope Aliphatic amines, AlkoxidesAnilines, Hindered amines
Key Risk Incomplete conversion (Deactivation)Loss of regioselectivity

Troubleshooting Guide:

  • Problem: No reaction after 24h.

    • Root Cause:[7][8][9][10] The 4-NHMe group is too deactivating.

    • Fix: Switch to Protocol B (Acid) or use Microwave irradiation (180°C, 30 min).

  • Problem: Mixture of Cl and Br displacement.

    • Root Cause:[7][8][10][11] Temperature too high or nucleophile too reactive (unselective).

    • Fix: Lower temperature by 20°C and increase reaction time. Ensure stoichiometric control of nucleophile.

  • Problem: Hydrolysis to pyridinone (OH replaces Cl).

    • Root Cause:[7][8][10][11] Wet solvent (DMSO/NMP are hygroscopic).

    • Fix: Use fresh anhydrous solvents and molecular sieves.

References

  • Reactivity of 2-Amino-6-bromopyridine: BenchChem. Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis. Retrieved from .

  • Regioselectivity in Dihalopyridines: WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from .

  • Element Effect in SNAr: Bunnett, J. F. The Element Effect in Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.[6] (Classic mechanistic reference regarding Cl vs Br rates).

  • Acid Catalysis in SNAr: Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines. Retrieved from .

  • General SNAr Mechanism: Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) – The Mechanism.[4][5][6] Retrieved from .

reaction protocols for aminopyridine N-methylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Methylation of Aminopyridines

Executive Summary

The methylation of aminopyridines (e.g., 2-, 3-, or 4-aminopyridine) presents a classic regioselectivity challenge in heterocyclic chemistry. These substrates possess two distinct nucleophilic sites:

  • The Endocyclic Nitrogen (

    
    ):  Highly basic (
    
    
    
    for 2-AP), kinetically favored in neutral direct alkylation.
  • The Exocyclic Nitrogen (

    
    ):  Less basic but capable of acting as a nucleophile upon deprotonation or via imine condensation.
    

For medicinal chemistry applications, exocyclic methylation (forming secondary or tertiary amines) is often the goal to modulate solubility and potency. However, uncontrolled alkylation typically yields the endocyclic pyridinium salt or mixtures.

This guide provides two validated protocols to ensure regiocontrol:

  • Protocol A (Reductive Amination): The "Gold Standard" for mono-methylation of the exocyclic amine.

  • Protocol B (Base-Mediated Alkylation): For introducing methyl groups via nucleophilic substitution (requires strict anhydrous conditions).

Decision Matrix & Mechanistic Pathway

The choice of reagent dictates the chemoselectivity. Formaldehyde reacts selectively with the exocyclic amine to form a hemiaminal/imine, which is then reduced. Conversely, methyl iodide (


) tracks with electron density; without a strong base, it attacks the ring nitrogen.

G Start Starting Material: 2-Aminopyridine Method_Reductive Method A: Reductive Amination (HCHO + NaBH(OAc)3) Start->Method_Reductive High Selectivity Method_Base Method B: Base-Mediated Alkylation (NaH + MeI) Start->Method_Base High Potency Method_Direct Method C: Direct Alkylation (MeI, Neutral Conditions) Start->Method_Direct Kinetic Control Goal_Exo Target: Exocyclic Amine (N-Methyl-2-aminopyridine) Goal_Endo Target: Pyridinium Salt (1-Methyl-2-aminopyridinium iodide) Intermediate_Imine Intermediate: Exocyclic Imine/Hemiaminal Method_Reductive->Intermediate_Imine Condensation Intermediate_Anion Intermediate: Exocyclic Amide Anion (NH-) Method_Base->Intermediate_Anion Deprotonation (pKa ~25) Method_Direct->Goal_Endo Attack by Ring N (Lone Pair) Intermediate_Imine->Goal_Exo Hydride Reduction Intermediate_Anion->Goal_Exo SN2 Attack

Figure 1: Decision tree for selecting the appropriate methylation protocol based on the desired regioisomer.

Protocol A: Reductive Methylation (Recommended)

Objective: Selective mono-methylation of the exocyclic nitrogen. Mechanism: Formation of a hydroxymethyl-amine or iminium species followed by in-situ hydride transfer. The ring nitrogen does not form a stable imine, preventing endocyclic alkylation.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)[1]

  • Paraformaldehyde (1.1 - 1.5 equiv) or Formalin (37% aq.)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol) in DCE (30 mL).

  • Imine Formation: Add Paraformaldehyde (11 mmol). If the reaction is sluggish, add AcOH (10 mmol). Stir at room temperature for 30–60 minutes.

    • Note: The solution may remain cloudy; this is acceptable.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to manage gas evolution (

    
    ).
    
  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ).
    
    • Checkpoint: If starting material persists, add an additional 0.5 equiv of aldehyde and reductant.

  • Quench: Quench carefully with saturated aqueous

    
     (30 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography.

    • Crucial: Use silica gel pre-treated with 1% Triethylamine (

      
      ) to prevent streaking. Elute with DCM:MeOH (95:5).
      

Why this works: STAB is a mild reductant that preferentially reduces iminiums over ketones or aldehydes, minimizing side reactions.

Protocol B: Base-Mediated Alkylation (NaH Method)

Objective: Methylation of the exocyclic nitrogen using alkyl halides. Mechanism: Deprotonation of the exocyclic amine (


 approx 23-25 in DMSO) creates a hard nucleophile that outcompetes the neutral ring nitrogen.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% in oil (1.2 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.05 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M)

Step-by-Step Procedure:

  • Safety Prep: NaH is pyrophoric. MeI is a neurotoxin. Work in a fume hood under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (12 mmol) in anhydrous THF (20 mL) at 0°C. Add 2-aminopyridine (10 mmol) dissolved in THF (10 mL) dropwise.

  • Activation: Stir at 0°C to RT for 30 minutes. Evolution of

    
     gas indicates anion formation. The solution often turns yellow/orange.
    
  • Alkylation: Cool back to 0°C. Add MeI (10.5 mmol) dropwise. Do not add excess MeI, or you will form the dimethyl amine or quaternary salts.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench carefully with water (dropwise) at 0°C. Extract with EtOAc.

  • Purification: Similar to Protocol A.

Risk Factor: This method has a higher risk of di-methylation (


) compared to reductive amination.

Analytical Validation (QC)

Distinguishing the regioisomers is critical. Use


 NMR to validate the site of methylation.
FeatureExocyclic Product (

-Methyl-2-aminopyridine)
Endocyclic Product (1-Methyl-2-pyridoneimine)
Methyl Shift (

)
2.8 – 3.0 ppm (Singlet)3.6 – 4.0 ppm (Singlet, deshielded by + charge)
Ring Protons Standard aromatic region (6.5 – 8.0 ppm)Significant downfield shift due to aromaticity disruption/cationic character.
Exchangeable H Broad singlet (NH) often visible (~4-5 ppm)NH is iminic; often broad or exchanged.
Polarity (TLC) Moderate polarity (moves in 5% MeOH/DCM)Highly polar/ionic (sticks to baseline or requires high MeOH).

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Found
  • Organic Syntheses. (2021). "C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride." Org.[2] Synth. 2021, 98, 212-226. Link

    • Validates the use of NaH for activ
  • Luo, R., et al. (2025).[2] "Amine synthesis by reductive amination... using sodium borohydride in TFE." Synthesis, 57, 629-636.[2] Link

    • Modern green solvent altern
  • Powers, J., et al. (2023).[3] "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." ChemRxiv. Link

    • Discusses the challenges of selective amine alkyl

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for the synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine . It addresses the specific challenges of regioselectivity and yield optimization in polyhalogenated pyridine systems.

Case ID: SYN-PYR-4N-Me Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Core Logic

The synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) on a polyhalogenated precursor, most commonly 2-Bromo-4,6-dichloropyridine .

The Central Challenge: The primary yield-limiting factor is Regioselectivity . The precursor contains three electrophilic sites (C-2, C-4, C-6). While the C-4 position is generally more reactive towards nucleophiles due to the para-like resonance stabilization of the Meisenheimer intermediate, the C-2 and C-6 positions (ortho-like) are also activated.

  • Target Reaction: Displacement of C-4 Chloride by Methylamine.

  • Competing Reaction A: Displacement of C-2 Bromide (yielding 2-methylamino-4,6-dichloropyridine).

  • Competing Reaction B: Displacement of C-6 Chloride (yielding 2-bromo-4-chloro-6-methylaminopyridine).

  • Competing Reaction C: Bis-amination (over-reaction).

Success Metric: To maximize yield, you must exploit the kinetic preference for the C-4 position by strictly controlling temperature and stoichiometry.

Troubleshooting Guide (FAQ)

Issue 1: "I am observing a mixture of regioisomers (C-2 vs C-4 substitution) by LCMS."

Diagnosis: The reaction temperature is likely too high, or the solvent polarity is promoting "ortho" attack. Technical Insight: In SNAr reactions on pyridines, the C-4 position typically has a lower activation energy (


) than C-2/C-6. High temperatures provide enough energy to overcome the higher barrier for C-2/C-6 attack, eroding selectivity. Additionally, the leaving group ability in SNAr (usually F >> Cl 

Br > I) means the C-2 Bromide is a competent leaving group, competing with the C-4 Chloride.

Solution:

  • Cryogenic Control: Conduct the addition of methylamine at -20°C to -10°C . Allow the reaction to warm only to 0°C or room temperature slowly. Do not heat unless conversion stalls.

  • Solvent Switch: If using a protic solvent (Ethanol/Water), switch to an aprotic polar solvent like THF or Dioxane . Protic solvents can stabilize the transition states for ortho-attack via hydrogen bonding with the ring nitrogen.

Issue 2: "My yield is low due to significant bis-methylated byproduct."

Diagnosis: Localized high concentration of methylamine. Technical Insight: The product (an aminopyridine) is more electron-rich than the starting material, which usually deactivates it toward further SNAr. However, if the starting material is highly activated (like a di- or tri-halo pyridine), the second substitution can still occur if the nucleophile concentration is high.

Solution:

  • Inverse Addition: Do not add the pyridine to the amine. Add the Methylamine solution dropwise to the pyridine solution.

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of methylamine.

  • Base Scavenger: Use a non-nucleophilic base (e.g., DIPEA or Et3N) to scavenge the generated HCl/HBr, rather than using excess methylamine as the base.

Issue 3: "The reaction stalls with unreacted starting material."

Diagnosis: Protonation of the nucleophile or the pyridine nitrogen. Technical Insight: As the reaction proceeds, HCl/HBr is generated. If not neutralized, it will protonate the methylamine (rendering it non-nucleophilic) or protonate the pyridine ring (activating it indiscriminately, potentially leading to tars).

Solution:

  • Ensure an auxiliary base (DIPEA, 1.2 eq) is present.

  • If using aqueous methylamine, the biphasic nature might slow kinetics. Ensure vigorous stirring or add a phase transfer catalyst (TBAB). Preferred: Use Methylamine in THF (2.0 M).

Optimized Experimental Protocol

Objective: Regioselective synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine. Scale: 10 mmol basis (Adjust linearly).

ReagentMWEquiv.[1][2]Amount
2-Bromo-4,6-dichloropyridine 226.891.02.27 g
Methylamine (2.0 M in THF) 31.061.15.5 mL
DIPEA (Diisopropylethylamine) 129.241.22.1 mL
THF (Anhydrous) -Solvent25 mL

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-Bromo-4,6-dichloropyridine (2.27 g) and anhydrous THF (20 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath (approx. -10°C ). Allow to equilibrate for 15 minutes.

  • Base Addition: Add DIPEA (2.1 mL) in one portion.

  • Nucleophile Addition: Transfer the Methylamine solution (5.5 mL) to a dropping funnel or syringe pump. Add dropwise to the reaction mixture over 30 minutes . Crucial: Maintain internal temperature below 0°C.

  • Reaction: Stir at -10°C for 1 hour, then allow to slowly warm to room temperature (20-25°C) over 2 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of the starting material peak (MW 227) and appearance of the product peak (MW 221/223).

  • Workup:

    • Quench with saturated aqueous NH4Cl (20 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (30 mL).[1]

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude residue often requires column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to separate the C-4 isomer (Major) from trace C-2/C-6 isomers.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the energetic preference for the C-4 substitution.

SNAr_Pathway SM 2-Bromo-4,6- dichloropyridine TS_C4 C-4 Meisenheimer Complex (Lowest Ea) SM->TS_C4 MeNH2, -10°C (Kinetic Control) TS_C2 C-2/C-6 Meisenheimer Complex (Higher Ea) SM->TS_C2 High Temp (Thermodynamic Leak) Prod_Major MAJOR PRODUCT: 2-Bromo-6-chloro- N-methylpyridin-4-amine TS_C4->Prod_Major -HCl Prod_Minor MINOR BYPRODUCTS: Isomers or Bis-aminated species TS_C2->Prod_Minor -HBr / -HCl Prod_Major->Prod_Minor Excess MeNH2 (Over-reaction)

Caption: Reaction pathway analysis showing the kinetic preference for C-4 substitution (Green path) versus competing side reactions (Red/Yellow paths).

References

  • Regioselectivity in SNAr of Dichloropyridines

    • Analysis: The C-4 position in 2,4-dichloropyridines is generally more reactive than C-2 due to the stabilization of the negative charge on the ring nitrogen in the para-like resonance structure.
    • Source: BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. Link

  • General Protocol for Amination of Halopyridines

    • Analysis: Procedures utilizing pressure tubes or controlled addition of amines to halopyridines to prevent bis-amin
    • Source: Georgia Southern Commons. (2023).[3] Synthesis of 2-Bromo-6-Alkylaminopyridines. Link

  • Electronic Effects in Pyridine Substitution

    • Analysis: Detailed QM analysis of why C-4 is favored in nucleophilic attacks on poly-halogen
    • Source: WuXi Biology. (2022).[4][5] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Reaction Conditions for Methylamine Substitution

    • Analysis: Use of THF and low temperatures to maximize yield and selectivity in aminopyridine synthesis.
    • Source: Organic Syntheses.[2][4][6][7] General procedures for SNAr on heteroaryl halides. Link

Sources

Technical Support Center: Regioselective Coupling of 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RG-PYR-264 Topic: Troubleshooting Regioselectivity in 2,6-Dihalopyridine Systems Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary: The Reactivity Matrix

You are working with 2-bromo-6-chloro-N-methylpyridin-4-amine , a polyfunctionalized heterocycle. This scaffold presents a classic "chemoselectivity vs. regioselectivity" challenge.

The Core Challenge: You have two electrophilic sites (C2-Br and C6-Cl) and one nucleophilic site (C4-NHMe). In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity hierarchy is governed by Bond Dissociation Energy (BDE) and the electronic influence of the pyridine nitrogen.

Reactivity Hierarchy (Fastest to Slowest):

  • C2-Br (Oxidative Addition):

    
     is lowest. The C-Br bond is weaker (~70 kcal/mol) than the C-Cl bond (~84 kcal/mol).
    
  • C6-Cl (Oxidative Addition): Slower, requiring higher activation energy or electron-rich ligands.

  • C4-NHMe (Nucleophilic): Generally inert under standard coupling conditions but can poison catalysts or participate in side reactions if unprotected.

The "Trap": The 4-methylamino group is a strong resonance donor (+M). It pushes electron density into the pyridine ring (specifically to C3, C5, and N1). While it is meta to the halogen sites, the overall increase in ring electron density makes the C2-Br bond less electrophilic than in a simple 2-bromo-6-chloropyridine. This "compresses" the reactivity gap between Br and Cl, increasing the risk of bis-coupling or sluggish conversion if conditions are not precisely tuned.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue A: "I am observing significant amounts of bis-coupled product (reaction at both Br and Cl)."

Diagnosis: Your catalytic system is "too hot." You have likely exceeded the activation threshold for the C-Cl bond before the C-Br consumption is complete.

Root Causes:

  • Ligand Over-Activity: Using bulky, electron-rich phosphines (e.g., XPhos, SPhos,

    
    ) lowers the barrier for oxidative addition so much that the catalyst fails to discriminate between Br and Cl.
    
  • Excess Boronic Acid: >1.1 equivalents drives the second coupling.

  • Temperature: Temperatures >80°C often activate the Chloride.

Corrective Actions:

  • Switch Ligand: Revert to "first-generation" ligands. Triphenylphosphine (

    
    )  or dppf  are excellent discriminators. They are active enough for Py-Br but sluggish for Py-Cl.
    
  • Stoichiometry Control: Use 0.95 - 1.0 equivalents of the boronic acid. It is better to leave 5% starting material than to generate 15% bis-product.

  • Temperature Step-Down: Run the reaction at 60°C initially. Only ramp to 80°C if conversion stalls.

Issue B: "The reaction is stalled. Starting material remains, but the catalyst seems dead."

Diagnosis: Catalyst deactivation or poisoning by the free amine.

Root Causes:

  • Amine Coordination: The C4-NHMe secondary amine can coordinate to Pd(II), forming a stable "off-cycle" resting state, effectively sequestering the catalyst.

  • Electronic Deactivation: As noted, the electron-rich nature of the ring slows oxidative addition.

Corrective Actions:

  • Protect the Amine: If possible, use a Boc-protected starting material (2-bromo-6-chloro-N-Boc-N-methylpyridin-4-amine). The carbamate withdraws electron density (reactivating the ring) and prevents coordination.

  • Catalyst Loading: Increase Pd loading to 5 mol%.

  • Base Selection: Switch from carbonate bases (

    
    ) to phosphate bases (
    
    
    
    ). The higher basicity can accelerate the transmetalation step, which is often the bottleneck in electron-rich systems.
Issue C: "I see 'Hydrodehalogenation' (Br replaced by H) instead of coupling."

Diagnosis: The


-hydride elimination pathway or reduction by solvent is outcompeting transmetalation.

Root Causes:

  • Solvent Choice: Alcohols (Ethanol, Isopropanol) are common hydride sources in Pd chemistry.

  • Water Content: Excessive water in the presence of specific bases can promote protodeboronation of the coupling partner, leaving the Pd-Ar species to eventually reduce.

Corrective Actions:

  • Solvent Swap: Move to anhydrous 1,4-Dioxane or Toluene . Avoid primary/secondary alcohols.

  • Boronic Acid Quality: Ensure your boronic acid is not wet or degraded (which leads to protodeboronation).

Module 2: Visualizing the Pathway

The following diagram illustrates the decision logic for optimizing regioselectivity.

RegioselectivityLogic Start Substrate: 2-Br-6-Cl-4-NHMe-Pyridine Condition1 Ligand Selection Start->Condition1 Goal Target: C2-Selective Coupling Choice1A High Activity (XPhos, SPhos) Condition1->Choice1A Avoid Choice1B Modest Activity (PPh3, dppf) Condition1->Choice1B Preferred Result1A Risk: Bis-Coupling (C2 & C6) Choice1A->Result1A Condition2 Stoichiometry (Boronic Acid) Choice1B->Condition2 Result1B Success: C2-Br Selective Choice2A Excess (>1.2 eq) Condition2->Choice2A Avoid Choice2B Limiting (0.95-1.0 eq) Condition2->Choice2B Preferred Condition3 Temperature Choice2B->Condition3 Choice3A High (>90°C) Condition3->Choice3A Risk of C6 Activation Choice3B Controlled (50-70°C) Condition3->Choice3B Optimal Window Choice3B->Goal

Caption: Decision tree for maximizing C2-Br selectivity over C6-Cl in 2,6-dihalopyridines.

Module 3: Validated Experimental Protocols

Protocol 1: High-Selectivity Suzuki Coupling (C2-Br Target)

Use this protocol to install an aryl group at the 2-position while leaving the 6-Cl intact for future derivatization.

Reagents:

  • Substrate: 2-Bromo-6-chloro-N-methylpyridin-4-amine (1.0 equiv)

  • Boronic Acid: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (1.0 equiv)
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 eq), boronic acid (1.0 eq), and

    
     (0.05 eq).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base Activation: Add the aqueous

    
     solution.
    
  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS at 2 hours. If conversion is <20%, raise temp to 70°C. Do not exceed 80°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The mono-coupled product is usually significantly more polar than the bis-coupled impurity.

Why this works:


 is a "gentle" catalyst. It readily inserts into C-Br bonds but struggles with the stronger C-Cl bond at 60°C. The use of Sodium Carbonate (mild base) further prevents the hyper-activation of the boronate species.
Protocol 2: Sequential "One-Pot" Coupling (C2 then C6)

Use this if you intend to functionalize BOTH positions with DIFFERENT groups.

Concept: Leverage the reactivity difference to add Group A at C2, then increase the "heat" to add Group B at C6.

Step-by-Step:

  • Step 1 (C2-Br): Run Protocol 1 as described (1.0 eq Boronic Acid A,

    
    , 60°C).
    
  • Verification: Confirm consumption of starting material via LCMS.

  • Step 2 (C6-Cl):

    • Do not work up.

    • Add Boronic Acid B (1.5 equiv).[2]

    • Add a "Booster" Catalyst: Add XPhos Pd G2 (2 mol%) or simply add SPhos ligand (5 mol%) to the existing mixture.

    • Add additional base (

      
      , 2.0 equiv).
      
    • Raise temperature to 100°C .

  • Reaction: Stir for 12–16 hours. The more active ligand/catalyst will facilitate the difficult oxidative addition at the electron-rich chloropyridine site.

Module 4: Data & Reactivity Comparison

ParameterC2-Position (Bromo)C6-Position (Chloro)
Leaving Group Bromide (Br)Chloride (Cl)
Bond Energy (Approx) ~70 kcal/mol~84 kcal/mol
Oxidative Addition Rate Fast (

high)
Slow (

low)
Preferred Catalyst

,


+ XPhos/SPhos
Temp Window 50°C - 75°C>90°C
Risk Factor HydrodebrominationInertness (No Reaction)

References

  • Lutz Ackermann , "Highly Active Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides," Organic Letters, 2005. Link

  • BenchChem Application Note , "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." Link

  • Hartwig, J. F., "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010.
  • Sigman, M. S., & Tan, K. L. , "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings," Nature Chemistry, 2011. Link

Sources

Technical Support Center: Purification of 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-Bromo-6-chloro-N-methylpyridin-4-amine . This halogenated aminopyridine is a critical intermediate in the synthesis of complex heterocycles and pharmaceutical scaffolds.[1] Its purification presents unique challenges due to the competing basicity of the pyridine nitrogen and the secondary amine, as well as the lipophilicity introduced by the bromine and chlorine substituents.

This guide moves beyond generic protocols, offering a field-tested workflow designed to maximize recovery and purity.

Part 1: Method Development & Strategy

The Challenge: The "Aminopyridine Streak"

The primary failure mode in purifying this compound on silica gel is streaking (tailing) .

  • Mechanism: The basic nitrogen atoms (pyridine ring and N-methyl group) interact strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding.

  • Result: Broad peaks, poor separation, and co-elution with impurities.

  • Solution: You must use a basic modifier in your mobile phase to "cap" these active sites.

Strategic Workflow

Before packing a column, consider the state of your crude mixture. Direct chromatography of the crude reaction mixture often leads to column overload.

PurificationWorkflow Start Crude Reaction Mixture Workup Acid-Base Extraction (Removes non-basic impurities) Start->Workup Pre-Purification TLC TLC Analysis (Determine Rf & Modifier Need) Workup->TLC Organic Layer Column Flash Column Chromatography (Silica Gel + 1% Et3N) TLC->Column Rf ~0.3 Product Pure 2-Bromo-6-chloro- N-methylpyridin-4-amine Column->Product Evaporation

Figure 1: Optimized purification workflow emphasizing pre-purification workup.

Part 2: Experimental Protocols

Protocol A: Pre-Purification (Acid-Base Extraction)

Use this method if your crude contains significant non-basic impurities (e.g., starting materials like 2,6-dibromo-4-chloropyridine).

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (3x). The product (amine) will protonate and move to the aqueous layer. Impurities remain in the organic layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove trapped neutrals.

  • Basification: Cool the aqueous layer to 0°C and slowly basify to pH ~10 using 4M NaOH or Sat. NaHCO₃ .[2]

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

    • Result: A significantly cleaner amine that requires a smaller, faster column.

Protocol B: Column Chromatography
1. Stationary Phase Selection
  • Recommended: Standard Flash Silica Gel (40–63 µm).

  • Alternative: Neutral Alumina (Grade III) if the compound proves unstable on silica (rare for this specific scaffold).

2. Mobile Phase Optimization

The hydrophobicity of the Halogens (Br, Cl) competes with the polarity of the amine. A gradient system is essential.

ParameterRecommendationRationale
Base Solvent Hexane (or Heptane)Provides non-polar selectivity for halogens.
Polar Solvent Ethyl Acetate (EtOAc)Modulates polarity to elute the amine.
Modifier Triethylamine (TEA) 1-2% CRITICAL. Neutralizes silica acidity to prevent streaking [1].
Typical Gradient 0% → 30% EtOAc in HexaneStart non-polar to elute non-amine impurities first.
3. Step-by-Step Execution
  • Slurry Packing: Suspend silica gel in the starting solvent (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pour into the column and pack under pressure.

    • Note: Pre-treating the silica with the TEA-containing solvent is more effective than adding TEA only to the eluent.

  • Sample Loading:

    • Preferred:Dry Loading. Dissolve the crude in a minimum amount of DCM, add silica (1:2 ratio), and evaporate to dryness. Load the free-flowing powder on top of the packed bed. This minimizes band broadening [2].

  • Elution:

    • Flush with 2 column volumes (CV) of starting solvent.

    • Begin gradient: Increase EtOAc concentration by 5% every 2-3 CVs.

    • Product Elution: Expect the target amine to elute between 15-25% EtOAc (depending on silica activity).

  • Detection: Monitor fractions by TLC (UV 254 nm). The pyridine ring absorbs strongly.

Part 3: Troubleshooting & FAQs

Q1: My product is streaking on the TLC plate and the column. How do I fix this?

Diagnosis: Interaction with acidic silanols.[3] Action:

  • Pre-wash the TLC plate: Dip your TLC plate in a solution of 5% TEA in Hexane and let it dry before spotting your sample.

  • Increase Modifier: Ensure your column mobile phase contains at least 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .

  • Switch Solvent: If streaking persists, switch to a DCM/Methanol system (e.g., 98:2 DCM:MeOH + 1% NH₄OH). Methanol is more protic and can help suppress silanol interactions better than EtOAc.

Q2: I see two spots very close together. Is it an isomer?

Diagnosis: This is likely a regioisomer (e.g., 2-Chloro-6-bromo... vs 2-Bromo-6-chloro...) or a des-halo impurity. Action:

  • Run a 2D TLC: Spot the sample, run it in Solvent A. Rotate the plate 90° and run in Solvent B (different selectivity, e.g., Toluene/Acetone). If the spots separate further, they are distinct compounds.

  • Flatten the Gradient: Hold the solvent composition constant (isocratic) at the % where the compound begins to elute. This increases the effective plate count for that separation.

Q3: The product crystallized in the column fraction tubes. What should I do?

Diagnosis: 2-Bromo-6-chloro-N-methylpyridin-4-amine is a solid with moderate solubility. High concentration in non-polar fractions (Hexane-rich) causes precipitation. Action:

  • Immediate: Add a small amount of DCM or Methanol to the tubes to redissolve the solid.

  • Future Prevention: Use a slightly more polar solvent system or ensure fractions are collected in larger volumes to keep the concentration lower.

Q4: Can I use Alumina instead of Silica?

Answer: Yes. Neutral Alumina is an excellent alternative for basic amines.

  • Pros: No acidic protons to cause streaking; often requires no TEA modifier.

  • Cons: Lower theoretical plate count (resolution) than silica; more expensive.

  • Recommendation: Use Alumina only if the silica + TEA method fails to separate closely eluting impurities.

Part 4: Decision Tree for Troubleshooting

TroubleshootingTree Problem Identify Issue Streaking Streaking / Tailing Problem->Streaking CoElution Impurities Co-eluting Problem->CoElution LowRecovery Low Mass Recovery Problem->LowRecovery Sol_TEA Add 1-2% TEA to Eluent Pre-wash Silica Streaking->Sol_TEA Sol_Gradient Flatten Gradient (Isocratic Elution) CoElution->Sol_Gradient Sol_AcidBase Perform Acid/Base Extraction First CoElution->Sol_AcidBase If non-basic impurity Sol_DCM Switch to DCM/MeOH (Stronger Solubility) LowRecovery->Sol_DCM Compound stuck on column

Figure 2: Troubleshooting decision matrix for common chromatographic issues.

References

  • Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Bromo-6-chloro-4-methylpyridine Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Bromo-6-chloro-N-methylpyridin-4-amine

[1]

Part 1: Executive Technical Summary

2-Bromo-6-chloro-N-methylpyridin-4-amine represents a specialized scaffold in drug discovery, often utilized as a "linchpin" intermediate due to its three distinct functional handles: a bromine (C2), a chlorine (C6), and a secondary amine (C4).[1]

While the 4-methylamino group exerts an electron-donating effect that stabilizes the pyridine ring against nucleophilic attack compared to its electron-deficient parent (2,6-dichloropyridine), the molecule remains susceptible to specific degradation pathways under basic conditions.[1]

Key Stability Profile:

  • Mild Bases (Carbonates/Bicarbonates): High Stability.[1] Safe for standard workups.[1]

  • Strong Nucleophilic Bases (Hydroxide/Alkoxides): Moderate Risk.[1] Susceptible to Nucleophilic Aromatic Substitution (SNAr) or hydrolysis at elevated temperatures.[1]

  • Organometallic Bases (Li/Mg reagents): High Risk.[1] Rapid metal-halogen exchange (preferentially at Br).

Part 2: Troubleshooting & FAQs

Issue 1: Unexpected Hydrolysis during Workup

User Question: "I performed a reaction in DMF using K₂CO₃ at 80°C. Upon aqueous workup with 1M NaOH, I observed a new polar spot by TLC that does not correspond to my product. Is my starting material degrading?"

Technical Diagnosis: Yes. While the 4-amino group deactivates the ring, the 2,6-dihalo motif is still activated for SNAr by the pyridine nitrogen. Using NaOH (a strong nucleophile) at elevated temperatures or prolonged exposure can lead to the displacement of the bromine or chlorine, forming the 6-chloro-4-(methylamino)pyridin-2(1H)-one (tautomer of the hydroxypyridine).[1]

Corrective Action:

  • Immediate: Acidify the aqueous layer to pH ~6 and extract with EtOAc to recover the pyridone byproduct (for confirmation).

  • Protocol Adjustment: Switch to a non-nucleophilic basic workup . Use Saturated NaHCO₃ or a phosphate buffer (pH 8). Avoid strong hydroxide bases unless the temperature is strictly controlled (<0°C).

Issue 2: Regioselectivity Loss in Cross-Coupling

User Question: "I am attempting a Suzuki coupling at the C2-Bromine position using Pd(PPh₃)₄ and Na₂CO₃. I see a mixture of products, including double substitution. How do I control this?"

Technical Diagnosis: The C2-Br bond is the intended site for oxidative addition due to the weaker C-Br bond strength compared to C-Cl.[1] However, under basic conditions, the 4-NHMe group can act as a directing group or catalyst poison, and the C6-Cl site is not inert. High temperatures or excess boronic acid will drive the reaction at the C6-Cl position after the C2-Br is consumed.

Corrective Action:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid.

  • Base Selection: Switch to a weaker base like K₃PO₄ or CsF (anhydrous conditions) to minimize competitive hydrolysis or activation of the chloro-position.[1]

  • Temperature: Lower the reaction temperature. Bromine oxidative addition typically occurs readily at 40–60°C; Chlorine often requires >80°C.

Issue 3: Storage Stability

User Question: "Can I store this compound in DMSO or DMF solution?"

Technical Diagnosis: DMSO and DMF are polar aprotic solvents that enhance the nucleophilicity of any residual water or impurities. Over time, "basic" impurities in these solvents (e.g., dimethylamine in DMF) can displace the halogens.

Corrective Action: Store as a solid at 4°C under an inert atmosphere (Argon/Nitrogen). If solution storage is mandatory, use anhydrous Acetonitrile or DCM and store at -20°C.[1]

Part 3: Technical Deep Dive & Mechanism

The Electronic Tug-of-War

The stability of this molecule is defined by competing electronic effects:

  • Activation (Instability): The pyridine nitrogen (N1) and the halogens (Br at C2, Cl at C6) withdraw electron density, making C2 and C6 electrophilic targets for nucleophiles (OH⁻, RO⁻, R-NH₂).

  • Deactivation (Stability): The N-methylamino group at C4 is a strong resonance donor (+M effect).[1] It pushes electron density into the ring, specifically shielding the C2 and C6 positions (ortho to the amine).

Degradation Pathways (Visualization)

The following diagram illustrates the critical pathways for degradation and reaction under basic conditions.

StabilityPathwayscluster_legendReaction ConditionsSM2-Bromo-6-chloro-N-methylpyridin-4-aminePyridoneHydrolysis Product(Pyridone Tautomer)SM->Pyridone NaOH / H2O Heat (>60°C)SNAr_ProductS_NAr Product(e.g., 2-Alkoxy derivative)SM->SNAr_Product NaOR / ROH Strong BasePd_ComplexPd(II)-Intermediate(Oxidative Addition at Br)SM->Pd_Complex Pd(0) Catalyst Mild Base (Na2CO3)Red: Avoid (Degradation)Red: Avoid (Degradation)Green: Desired (Coupling)Green: Desired (Coupling)Red: Avoid (Degradation)->Green: Desired (Coupling)

Caption: Figure 1. Competitive reaction pathways. Red paths indicate instability under harsh basic conditions; Green indicates the desired chemoselective coupling pathway.

Part 4: Comparative Data & Protocols

Reactivity Comparison Table
Reagent/ConditionStability RatingPrimary OutcomeMechanism
NaHCO₃ / H₂O (RT) Stable No ReactionN/A
K₂CO₃ / DMF (80°C) ⚠️ Caution Slow HydrolysisSNAr (OH⁻ attack)
NaOH (1M) / Heat Unstable Pyridone FormationSNAr (OH⁻ attack)
NaOEt / EtOH Unstable Ether FormationSNAr (OEt⁻ attack)
n-BuLi / THF (-78°C) ⚠️ Reactive Li-Halogen ExchangeMetalation (C2-Li)
Recommended Workup Protocol (Standard)

To avoid hydrolysis during isolation:

  • Quench: Cool reaction mixture to room temperature.

  • Dilution: Dilute with EtOAc or DCM.

  • Wash:

    • Wash 1: Water (removes bulk polar solvents).[1]

    • Wash 2: Saturated Ammonium Chloride (NH₄Cl) or Brine .[1] Avoid 1M NaOH.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1] Magnesium Sulfate (MgSO₄) is slightly acidic and also acceptable.

  • Concentration: Rotary evaporate at <45°C.

Storage Protocol
  • Form: Solid powder.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1]

  • Atmosphere: Flush with Argon/Nitrogen.[1][2]

  • Temp: 2–8°C (Short term), -20°C (Long term).[1]

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene. (Analogous reactivity patterns for 2,6-dihalo systems). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Mechanistic foundation for SNAr on electron-deficient rings). Link

  • National Institutes of Health (PMC). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (Detailed kinetics on leaving group effects: Cl vs Br). Link

  • PubChem. 4-Amino-2,6-dichloropyridine Compound Summary. (Physicochemical properties of the direct chloro-analog). Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-2-chloro-6-methylpyridine.[1][3] (Handling and storage safety data). Link

Technical Support Center: Catalyst Selection for Coupling 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the regioselective functionalization of 2-Bromo-6-chloro-N-methylpyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for cross-coupling reactions with this versatile, dihalogenated building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific experimental challenges.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 2-Bromo-6-chloro-N-methylpyridin-4-amine in palladium-catalyzed cross-coupling reactions.

Q1: What is the primary factor that determines which halogen (Br or Cl) will react in a cross-coupling reaction?

The regioselectivity is overwhelmingly dictated by the difference in the carbon-halogen bond dissociation energies (BDE). The C-Br bond is significantly weaker and therefore more reactive than the C-Cl bond.[1][2]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[1]

In a palladium-catalyzed cycle, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) center. The lower energy barrier for C-Br bond cleavage ensures that under standard conditions, the palladium catalyst will selectively insert at the C-2 (bromo) position.[1][2][3]

Q2: How can I ensure selective coupling at the C-2 (Bromo) position?

To achieve high selectivity for the C-2 position, you must use reaction conditions that exploit the inherent reactivity difference between the C-Br and C-Cl bonds. This typically involves:

  • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the coupling partner to ensure the more reactive site is consumed.

  • Mild Conditions: Employing the mildest possible temperature and shortest reaction time that allows for the C-Br bond to react completely while leaving the C-Cl bond untouched.[4]

  • Catalyst Choice: Standard, well-behaved palladium catalysts are often sufficient. Overly active or specialized catalysts designed for C-Cl activation should be avoided in the initial screening if C-2 selectivity is the goal.

Q3: Is it possible to achieve selective coupling at the C-6 (Chloro) position?

Direct selective coupling at the C-6 (chloro) position in the presence of a C-2 bromo substituent is extremely challenging and generally not feasible in a single step. The vast difference in reactivity makes this reverse selectivity synthetically impractical. The standard approach would be a two-step sequence:

  • First, perform a coupling reaction at the C-2 (bromo) position.

  • Then, in a subsequent step, use more forcing conditions and a catalyst system specifically designed for aryl chloride activation to couple at the C-6 position.

Q4: Does the N-methylamino group or the pyridine nitrogen interfere with the reaction?

Yes, both can present challenges.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a ligand and potentially poisoning or inhibiting the catalyst.[5] This is a well-documented issue for 2-halopyridine substrates.[5][6] The solution is to use sterically bulky ligands that shield the palladium center and prevent this unproductive coordination.

  • N-methylamino Group: This is an electron-donating group, which increases the electron density of the pyridine ring. Electron-rich aryl halides can be more challenging to undergo oxidative addition compared to electron-deficient ones.[7][8] This makes the choice of an electron-rich, bulky phosphine ligand even more critical to promote the key oxidative addition step.

Part 2: Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q5: My Suzuki reaction is giving low yields and I'm recovering starting material. What's wrong?

This is a common issue that can often be traced back to catalyst activity or reagent stability.

  • Possible Cause 1: Inefficient Catalyst System. The combination of an electron-rich pyridine and a less reactive aryl chloride (at C-6, if attempting a second coupling) requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[9]

    • Solution: Switch to a more robust catalyst system. Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos .[4][9] These ligands accelerate both the oxidative addition and reductive elimination steps.

  • Possible Cause 2: Boronic Acid Instability. Boronic acids, particularly heteroaryl boronic acids, can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially in the presence of water and base at elevated temperatures.[9][10]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[9][11] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.[9]

  • Possible Cause 3: Inadequate Base or Solvent. The base is crucial for activating the boronic acid.[9][11]

    • Solution: Ensure your base is finely powdered and anhydrous if required. K₃PO₄ is often an excellent choice for Suzuki couplings as it is effective but generally requires a small amount of water to function optimally.[10] Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[10]

Q6: My reaction mixture turned black and the product yield is low. What happened?

The formation of a fine black precipitate ("palladium black") is a classic sign of catalyst decomposition.[5][10] The active Pd(0) species has aggregated and fallen out of the catalytic cycle.

  • Solution:

    • Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure you are using an appropriate ratio (typically 1:1 to 4:1 ligand:Pd, depending on the specific system).[10]

    • Improve Degassing: Oxygen is a primary culprit for oxidizing the active catalyst. Ensure your solvent and reaction setup are rigorously deoxygenated using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[10]

    • Avoid Excessive Heat: While heating is often necessary, temperatures above 110-120 °C can accelerate catalyst decomposition.[5]

Buchwald-Hartwig Amination (C-N Bond Formation)

Q7: I'm trying to couple a primary or secondary amine at the C-2 position, but the reaction is not working. Why?

This is the quintessential challenge for this substrate class. The failure is most likely due to catalyst poisoning by the pyridine nitrogen.[5]

  • Possible Cause: Suboptimal Ligand Choice. Standard ligands like PPh₃ or even bidentate ligands like BINAP may not provide sufficient steric bulk to prevent the pyridine substrate from coordinating to the palladium catalyst, effectively shutting down the reaction.[5]

    • Solution: The use of highly hindered, electron-rich "Buchwald ligands" is non-negotiable for this substrate. The go-to choices are XPhos and GPhos . These ligands create a bulky coordination sphere around the palladium that favors coordination of the aryl halide over the pyridine nitrogen and dramatically accelerates the rate of reductive elimination.

  • Possible Cause: Incorrect Base Selection. The base must be strong enough to deprotonate the amine-palladium complex to form the key amide intermediate, but not so strong that it causes side reactions.[5][12]

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[12] Potassium carbonate is generally too weak for these transformations.[12]

Sonogashira Coupling (C-C Alkyne Formation)

Q8: My Sonogashira coupling at the C-2 position is sluggish or failing. What should I check first?

Sonogashira couplings are often sensitive to reaction conditions and reagent quality.

  • Possible Cause 1: Inactive Catalyst. As with other couplings, the catalyst system must be active enough to overcome the electron-rich nature of the pyridine ring.

    • Solution: A standard system is PdCl₂(PPh₃)₂ with a CuI co-catalyst.[4] If this is not effective, switching to a more active ligand like XPhos with a palladium source like Pd(OAc)₂ can be beneficial, sometimes allowing for copper-free conditions.[4][13]

  • Possible Cause 2: Issues with the Copper Co-catalyst. The traditional Sonogashira reaction requires a copper(I) salt (typically CuI) to facilitate the transmetalation step.[14][15]

    • Solution: Ensure your CuI is fresh and not discolored (it should be off-white, not green or brown, which indicates oxidation to Cu(II)). However, be aware that copper can also promote the homocoupling of the terminal alkyne (Glaser coupling). If you observe significant amounts of this byproduct, a copper-free Sonogashira protocol should be investigated.[13]

  • Possible Cause 3: Base and Solvent. The amine base (e.g., triethylamine, diisopropylethylamine) is critical.[16]

    • Solution: Use a freshly distilled, anhydrous amine base. Ensure the reaction solvent (often THF or DMF) is rigorously degassed.[4]

Part 3: Catalyst & Condition Selection Tables

The following tables summarize recommended starting conditions for achieving selective coupling at the C-2 (Bromo) position of 2-Bromo-6-chloro-N-methylpyridin-4-amine. Optimization will likely be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentRecommendationRationale & Key Considerations
Pd Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Common, reliable palladium precursors.[4][17]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands are essential for this electron-rich heteroaryl halide to promote oxidative addition.[4][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases for activating the boronic acid.[4][10]
Solvent 1,4-Dioxane or Toluene / H₂O (e.g., 10:1)Standard solvents for Suzuki couplings. Rigorous degassing is critical.[4][10]
Temperature 80-110 °CSufficient to drive the reaction without causing significant catalyst decomposition.[5]

Table 2: Buchwald-Hartwig Amination Conditions

ComponentRecommendationRationale & Key Considerations
Pd Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pre-catalysts are also excellent choices for reproducibility.
Ligand XPhos (4-10 mol%)Critical for preventing catalyst poisoning by the pyridine nitrogen and for coupling with an electron-rich substrate.[5][18]
Base NaOtBu or LiHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic base is required for C-N bond formation.[12]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed conditions are mandatory.[5][19]
Temperature 90-110 °CHigher temperatures are often needed for amination reactions.

Table 3: Sonogashira Coupling Conditions

ComponentRecommendationRationale & Key Considerations
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)A classic, reliable catalyst for Sonogashira reactions.[4]
Co-catalyst CuI (2-5 mol%)Activates the alkyne for transmetalation. Use fresh, high-purity CuI.[4][14]
Base Triethylamine (Et₃N) or PiperidineActs as both the base and often as a co-solvent.[4][16]
Solvent THF or DMFAnhydrous and degassed conditions are mandatory.
Temperature Room Temp to 60 °COften proceeds under milder conditions than other cross-couplings.[4][15]

Part 4: Visualizations & Diagrams

Regioselectivity_Principle cluster_substrate 2-Bromo-6-chloro-N-methylpyridin-4-amine cluster_catalyst Catalytic Cycle cluster_pathways Oxidative Addition Pathways Substrate Substrate Pd(0) Pd(0)L_n Catalyst OA_Br Oxidative Addition at C-Br Bond Pd(0)->OA_Br  Low Energy Barrier (Faster Rate) OA_Cl Oxidative Addition at C-Cl Bond Pd(0)->OA_Cl  High Energy Barrier (Slower Rate) Product_Br Selective C-2 Coupled Product OA_Br->Product_Br Proceeds to Product No_Reaction Unreacted C-Cl Bond OA_Cl->No_Reaction Does not proceed under mild conditions

Caption: Regioselectivity is governed by the faster rate of oxidative addition at the weaker C-Br bond.

Troubleshooting_Workflow Start Experiment Start: Low or No Yield Check_Reaction Reaction Type? Start->Check_Reaction Suzuki Suzuki Coupling Check_Reaction->Suzuki C-C Buchwald Buchwald-Hartwig Check_Reaction->Buchwald C-N Sonogashira Sonogashira Check_Reaction->Sonogashira C-C (Alkyne) Check_Catalyst_Suzuki Is the ligand bulky and electron-rich (e.g., XPhos)? Suzuki->Check_Catalyst_Suzuki Check_Catalyst_BH Are you using a bulky Buchwald ligand (e.g., XPhos)? Buchwald->Check_Catalyst_BH Check_Copper Is CuI fresh? Consider Cu-free conditions. Sonogashira->Check_Copper Check_Boron Is boronic acid fresh? Consider ester/trifluoroborate. Check_Catalyst_Suzuki->Check_Boron Yes Check_Degas Is the system rigorously degassed? (Check for Pd black) Check_Catalyst_Suzuki->Check_Degas No -> Change Ligand Check_Boron->Check_Degas Yes Check_Base_BH Is the base strong and non-nucleophilic (e.g., NaOtBu)? Check_Catalyst_BH->Check_Base_BH Yes Check_Catalyst_BH->Check_Degas No -> Change Ligand Check_Base_BH->Check_Degas Yes Check_Copper->Check_Degas Yes Optimize Optimize T° and Time Check_Degas->Optimize

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Part 5: Detailed Experimental Protocols

Safety Precaution: All cross-coupling reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-2
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-chloro-N-methylpyridin-4-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9][20]

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at C-2
  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add 2-Bromo-6-chloro-N-methylpyridin-4-amine (1.0 equiv.) and the palladium precursor/ligand system (or a pre-catalyst like XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.3 equiv.).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe (~0.1 M concentration), followed by the amine coupling partner (1.1 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps (6-8) as detailed in the Suzuki-Miyaura protocol.[20][21]

Protocol 3: General Procedure for Selective Sonogashira Coupling at C-2
  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add 2-Bromo-6-chloro-N-methylpyridin-4-amine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 3 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed THF via syringe (~0.1 M), followed by anhydrous, degassed triethylamine (Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C if necessary. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion (typically 2-16 hours), follow the workup and purification steps (6-8) as detailed in the Suzuki-Miyaura protocol, using an appropriate solvent system for extraction and chromatography.[4]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems - ACS Publications. (2022). Available at: [Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Organic Letters - ACS Publications. (2003). Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - PMC. (n.d.). Available at: [Link]

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed. (2003). Available at: [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository. (n.d.). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (2025). Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. (2021). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]

  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions - Diva-Portal.org. (2020). Available at: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.). Available at: [Link]

  • CА X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. (n.d.). Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org. (n.d.). Available at: [Link]

  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems - ChemRxiv. (2022). Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Available at: [Link]

  • Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022). Available at: [Link]

Sources

Validation & Comparative

Comparative 1H NMR Structural Elucidation: 2-Bromo-6-chloro-N-methylpyridin-4-amine vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized dihalopyridine building block, 2-Bromo-6-chloro-N-methylpyridin-4-amine is frequently utilized in the development of complex pharmaceuticals, including kinase inhibitors and bicyclic ureas. Because the distinct halogens at the C2 and C6 positions allow for orthogonal, site-selective cross-coupling reactions, confirming the exact regiochemistry of the synthesized batch is critical.

This guide objectively compares the 1H NMR performance profile of the target compound against its common synthetic alternatives—the unmethylated precursor and the regioisomeric byproduct—providing researchers with a definitive framework for structural validation.

Mechanistic Grounding: The Causality of Chemical Shifts

In structural elucidation, chemical shifts are not arbitrary; they are the direct physical consequence of the local electronic environment. Understanding these mechanisms is essential for accurate spectral interpretation.

  • The Resonance Shielding Effect (+M): The N-methylamine group at the C4 position acts as a strong

    
    -electron donor. This resonance effect pushes electron density into the ortho positions (C3 and C5), significantly shielding these protons. Consequently, the aromatic protons of 4-aminopyridines resonate unusually far upfield (6.4–6.8 ppm) compared to the protons of an unsubstituted pyridine ring (~7.2–8.5 ppm) .
    
  • Halogen Asymmetry and Anisotropic Deshielding: The molecule is asymmetric due to the presence of Bromine at C2 and Chlorine at C6. While Chlorine is more electronegative (exerting a stronger -I inductive effect), Bromine possesses a larger, more diffuse electron cloud. This larger atomic radius creates a stronger local anisotropic deshielding cone. As a result, the proton adjacent to the Bromine (C3-H) is typically shifted slightly further downfield than the proton adjacent to the Chlorine (C5-H) .

Comparative Performance: 1H NMR Data Analysis

To validate batch purity, analysts must compare the target against its regioisomer (4-Bromo-6-chloro-N-methylpyridin-2-amine) and its unmethylated precursor. The quantitative diagnostic markers are summarized in the table below.

CompoundN-Methyl Protons (-CH₃)Amine Proton (-NH)Aromatic C3-HAromatic C5-H
2-Bromo-6-chloro-N-methylpyridin-4-amine (Target)~2.85 ppm (d, 3H)~4.80 ppm (br s, 1H)~6.72 ppm (d, 1H,

Hz)
~6.64 ppm (d, 1H,

Hz)
4-Bromo-6-chloro-N-methylpyridin-2-amine (Regioisomer)~2.90 ppm (d, 3H)~5.10 ppm (br s, 1H)~6.55 ppm (d, 1H,

Hz)
~7.15 ppm (d, 1H,

Hz)
2-Bromo-6-chloropyridin-4-amine (Precursor)Absent ~4.60 ppm (br s, 2H)~6.75 ppm (d, 1H,

Hz)
~6.68 ppm (d, 1H,

Hz)

Causality of the Regioisomer Shift: In the 2-amine regioisomer, the C5 proton is trapped between the two halogens (C4-Br and C6-Cl) and lacks the direct ortho-shielding resonance from the amine group. This fundamentally alters its electronic environment, deshielding the C5 proton and pushing its resonance past 7.0 ppm. This


 ppm signal is the primary diagnostic marker for regioisomer contamination .
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system where integration ratios and lineshapes inherently confirm sample integrity.

Step 1: Sample Preparation & Solvent Selection Dissolve 15–20 mg of the synthesized compound in 0.6 mL of moderately dry CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is strictly preferred over DMSO-d₆ for this analysis. DMSO strongly hydrogen-bonds with the amine proton, causing unpredictable downfield shifts and peak broadening that can obscure the critical N-methyl doublet coupling.

Step 2: Instrument Calibration Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the specific sample environment, and lock onto the deuterium signal of the CDCl₃ solvent. Shim the magnetic field until the TMS signal is a sharp, symmetrical singlet.

Step 3: Acquisition Parameters (The Validation Step) Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: A sufficient D1 delay ensures complete longitudinal relaxation of all protons before the next pulse. This is the self-validating mechanism that guarantees the integration ratio of the N-methyl group to the aromatic protons is exactly 3:1:1. Acquire 16 to 32 scans to achieve an optimal signal-to-noise ratio.

Step 4: Processing and Phase Correction Apply a 0.3 Hz exponential line broadening function to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum to ensure all peaks have a flat baseline, and reference the internal TMS peak to exactly 0.00 ppm.

Workflow Visualization

The following decision tree maps the logical workflow for identifying the correct isomer based on the acquired 1H NMR signals.

NMR_Decision_Tree Start Unknown Synthesized Batch (C6H6BrClN2) CheckMe Check Aliphatic Region Is there a 3H signal at ~2.85 ppm? Start->CheckMe Precursor Unmethylated Precursor (2-Bromo-6-chloropyridin-4-amine) CheckMe->Precursor No Signal CheckArom Analyze Aromatic Region (6.0 - 7.5 ppm) CheckMe->CheckArom Yes (Integrates to 3H) Target Target Compound 2-Bromo-6-chloro-N-methylpyridin-4-amine (Signals at ~6.64 & ~6.72 ppm) CheckArom->Target Both protons < 6.8 ppm Regio Regioisomer 4-Bromo-6-chloro-N-methylpyridin-2-amine (One signal > 7.0 ppm) CheckArom->Regio One proton > 7.0 ppm

Decision tree for the NMR-based structural differentiation of halogenated aminopyridine isomers.

References
  • Title: Visible-Light-Induced Amination of Pyridylphosphonium Salts: Synthesis of Heteroarylamines via Radical–Radical Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Publish Comparison Guide: LC-MS Fragmentation of 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mixed-Halogen Advantage

In the development of kinase inhibitors and heterocyclic drug scaffolds, 2-Bromo-6-chloro-N-methylpyridin-4-amine represents a critical "mixed-halogen" intermediate. Unlike its homo-halogenated counterparts (e.g., 2,6-dichloro or 2,6-dibromo analogs), this molecule offers selective functionalization potential due to the reactivity difference between the C-Br and C-Cl bonds.

From an analytical perspective, this asymmetry creates a unique mass spectrometric "fingerprint" that enhances identification confidence in complex matrices (e.g., microsomal incubations or crude reaction mixtures). This guide provides an in-depth technical analysis of its LC-MS fragmentation behavior, comparing its detection performance and spectral clarity against standard alternatives.

Structural & Isotopic Fingerprint Analysis

Before analyzing fragmentation, one must validate the precursor ion. The presence of one bromine and one chlorine atom creates a distinctive isotopic distribution that serves as an internal validation standard.

The "3:4:1" Rule

Unlike non-halogenated compounds (M+H only) or single-halogen compounds (M, M+2), the 2-Bromo-6-chloro motif generates a triad of peaks at m/z 221, 223, and 225 .

Isotope CombinationMass ContributionResulting m/z (Protonated)Relative Abundance (Theoretical)

Br +

Cl
79 + 35 = 114221 37.5% (Base Low)

Br +

Cl
81 + 35 = 116223 50.0% (Base High)

Br +

Cl
79 + 37 = 116223 (Contributes to above)

Br +

Cl
81 + 37 = 118225 12.5%

Diagnostic Insight: The 3:4:1 intensity ratio is the primary "Trustworthiness" check. If your MS spectrum shows a 9:6:1 ratio, you have the Dichloro analog. If it shows 1:2:1, you have the Dibromo analog.

Fragmentation Mechanics (MS/MS)

The fragmentation of 2-Bromo-6-chloro-N-methylpyridin-4-amine under Electrospray Ionization (ESI+) follows specific pathways governed by bond dissociation energies (BDE). The C-Br bond is the "weak link" relative to the C-Cl bond and the aromatic ring.

Core Fragmentation Pathways[1][2]
  • Primary Pathway: Halogen Elimination (Loss of Br)

    • Mechanism: Homolytic cleavage or neutral loss of HBr is favored over HCl loss due to the weaker C-Br bond (~68 kcal/mol) vs C-Cl (~81 kcal/mol).

    • Observation: A dominant product ion at m/z 141/143 (retaining the Cl atom).

  • Secondary Pathway: N-Dealkylation

    • Mechanism: Loss of the methyl group from the exocyclic amine.

    • Observation: Transition from m/z 221

      
       m/z 207 (Loss of 14 Da, CH
      
      
      
      ).
    • Note: This is often less intense than the halogen loss in pyridines but is diagnostic for the N-methyl group.

  • Tertiary Pathway: Ring Fragmentation

    • Mechanism: After halogen loss, the pyridine ring may expel HCN (27 Da), a common behavior for nitrogen heterocycles.

Visualization of Signaling Pathways (DOT)

FragmentationPathways cluster_legend Legend M Precursor Ion [M+H]+ m/z 221 (100%) Frag1 [M+H - Br•]+ Distonic Radical Cation m/z 142 M->Frag1 Homolytic Cleavage (High CE) Frag2 [M+H - HBr]+ Even-Electron Cation m/z 141 M->Frag2 Neutral Loss (Preferred ESI) Frag4 [M+H - CH3•]+ Radical Cation m/z 206 M->Frag4 Minor Pathway SubFrag1 Ring Cleavage (-HCN) m/z 114 Frag2->SubFrag1 Ring Opening Frag3 [M+H - CH3NH2]+ Chlorobromopyridine Cation m/z 190 key Green: Major Pathway Red: Radical Pathway Yellow: Side Chain Loss

Figure 1: Proposed MS/MS fragmentation tree for 2-Bromo-6-chloro-N-methylpyridin-4-amine. The loss of HBr (m/z 141) is the most thermodynamically favorable path in ESI+.

Comparative Performance Guide

This section objectively compares the 2-Bromo-6-chloro variant against its 2,6-Dichloro and 2,6-Dibromo alternatives.

Comparison Table: Analytical & Synthetic Metrics
Feature2-Br-6-Cl (Target) 2,6-Cl

(Alternative A)
2,6-Br

(Alternative B)
Performance Verdict
Isotopic Pattern 3:4:1 (Distinct Triad)9:6:1 (M+ dominant)1:2:1 (M+2 dominant)Target Wins: The 3:4:1 ratio is the most "information-rich" for confirming identity in crude mixtures.
Ionization (ESI+) HighHighModerateTie: All ionize well due to the basic pyridine nitrogen.
Fragmentation Energy Medium High (Hard to frag)Low (Frags too easily)Target Wins: The Br atom leaves easily (reporter ion), while the Cl stays attached, retaining structural info.
Synthetic Utility Selective Non-SelectiveNon-SelectiveTarget Wins: Allows sequential coupling (Suzuki/Buchwald) at C-2 then C-6.
Causality of Experimental Choices
  • Why choose the Mixed Halogen? In a drug discovery context, you often need to attach two different groups to the pyridine ring.

    • Experiment: If you use the 2,6-Br

      
       analog, a Suzuki coupling will produce a statistical mixture of mono- and di-substituted products.
      
    • Result: Using the 2-Br-6-Cl analog allows you to react the Br position exclusively at room temperature (weaker bond), leaving the Cl position intact for a second, higher-temperature reaction.

    • MS Implication: In LC-MS, this means you can track the reaction progress by watching the disappearance of the "3:4:1" pattern and the appearance of a "3:1" pattern (monochloro product).

Validated Experimental Protocol

To reproduce the fragmentation data and ensure high-quality spectral libraries, follow this self-validating protocol.

Equipment & Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution required for isotope confirmation).

  • Ionization: ESI Positive Mode.

  • Solvents: Water/Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL MeOH (Stock).

    • Dilute to 1 µg/mL in 50:50 H2O:MeCN (+0.1% FA).

    • Why? High concentration causes dimer formation ([2M+H]+), obscuring the isotopic pattern.

  • Source Optimization (Tune):

    • Set Fragmentor Voltage to 100-135V.

    • Caution: Too high (>150V) will cause "In-Source Fragmentation," stripping the Br atom before the quadrupole selects the parent ion.

  • Data Acquisition (MS/MS):

    • Precursor Isolation: Select m/z 220.9 (center of the first isotope).

    • Isolation Width: Medium (4 Da) .

    • Critical Step: You MUST use a wide isolation window (4 Da) to capture the entire isotopic envelope (221, 223, 225). If you isolate only 1 Da, you lose the isotopic information in the fragment ions, making structural assignment impossible.

  • Collision Energy (CE) Ramping:

    • Acquire spectra at CE = 10, 20, and 40 eV.

    • 10 eV: Confirms Parent Ion (221/223/225).

    • 20 eV: Generates [M-Br] and [M-HBr] fragments.

    • 40 eV: Forces ring opening and secondary fragmentations.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sigma-Aldrich. (2023). Product Specification: 2-Bromo-6-chloropyridine derivatives. Link

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

  • Agilent Technologies. (2024). ESI vs APCI: Ionization Source Selection Guide. Link

  • BenchChem. (2025).[1] Fragmentation Fingerprint of Halogenated Heterocycles. Link

Sources

Technical Comparison Guide: FTIR Characterization of 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption profile for 2-Bromo-6-chloro-N-methylpyridin-4-amine . As a highly functionalized pyridine intermediate, this molecule presents a unique spectral signature essential for distinguishing it from common synthetic impurities (e.g., 2,6-dichloro analogs) and precursors (e.g., non-methylated primary amines).

This document moves beyond basic peak listing. It focuses on comparative spectral analysis , establishing a self-validating protocol to confirm structural identity during drug development workflows.

The Molecule at a Glance
  • Core Scaffold: Pyridine Ring (Aromatic heterocycle)

  • Key Substituents:

    • Position 2: Bromine (Ar-Br)

    • Position 6: Chlorine (Ar-Cl)[1][2]

    • Position 4: N-methylamino group (Secondary amine)

Theoretical vs. Observed Spectral Framework[3]

In the absence of a certified reference standard, structural validation relies on the Fragment-Based Prediction Method . This approach isolates specific functional moieties and assigns their characteristic vibrational modes based on substituent effects (mass and electronegativity).

Primary Absorption Zones
Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityDiagnostic Value
Secondary Amine N-H Stretch3300 – 3450 Medium, SharpHigh: Distinguishes from primary amine precursors (which show doublet).
Methyl Group C-H Stretch (sp³)2850 – 2960 Weak/MediumHigh: Confirms N-methylation.
Pyridine Ring C=C / C=N Stretch1580 – 1620 StrongMedium: Characteristic of the aromatic core.
Ar-Amine C-N Stretch1250 – 1340 StrongMedium: Confirms amine attachment to ring.
Aryl Chloride C-Cl Stretch1035 – 1090 StrongHigh: Differentiates from non-halogenated analogs.
Aryl Bromide C-Br Stretch1010 – 1070 StrongCritical: Lower frequency than C-Cl due to Br mass.

Critical Insight: The halogenated pyridine ring vibrations often couple. The "fingerprint" region (600–1000 cm⁻¹) is the most reliable area for distinguishing the 2-Br-6-Cl substitution pattern from 2,6-dichloro or 2,6-dibromo analogs.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most likely synthetic impurities/analogs.

Scenario A: Distinguishing from Precursor (Primary Amine)
  • Alternative: 2-Bromo-6-chloro-pyridin-4-amine (No methyl group).

  • Differentiation:

    • Target: Single N-H band (~3400 cm⁻¹).

    • Alternative: Doublet N-H bands (Symmetric/Asymmetric ~3300/3400 cm⁻¹).

    • Target: Distinct aliphatic C-H stretches (2850–2960 cm⁻¹) from the methyl group.

    • Alternative: Absence of aliphatic C-H stretches (only aromatic C-H >3000 cm⁻¹).

Scenario B: Distinguishing from Side-Product (2,6-Dichloro Analog)
  • Alternative: 2,6-Dichloro-N-methylpyridin-4-amine (Over-chlorination or starting material impurity).

  • Differentiation:

    • Target: Shows dual halogen band influence (C-Cl and C-Br). The C-Br stretch typically appears at a lower frequency (closer to 1000–1020 cm⁻¹) than C-Cl.

    • Alternative: The lower frequency C-Br band is absent. The spectrum will show a simplified or intensified profile in the C-Cl region (~1080 cm⁻¹).

Summary Table: Spectral Decision Matrix
FeatureTarget Molecule (2-Br, 6-Cl, N-Me)Precursor (Primary Amine)Dichloro Analog (2,6-Cl)
N-H Region Single Band Doublet Single Band
Aliphatic C-H Present AbsentPresent
Halogen Fingerprint Mixed (C-Cl & C-Br) Mixed (C-Cl & C-Br)Pure C-Cl (Shifted)

Experimental Protocol: High-Resolution Acquisition

To accurately resolve the halogen bands and the N-H stretch, the choice of sampling technique is critical.

Methodology: KBr Pellet vs. ATR
Protocol A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC
  • Crystal: Diamond or ZnSe (Zinc Selenide).

  • Rationale: Minimal sample prep; excellent for detecting the strong aromatic and amine bands.

  • Procedure:

    • Place ~2 mg of solid sample on the crystal.

    • Apply high pressure to ensure contact (critical for solid pyridines).

    • Collect 16 scans at 4 cm⁻¹ resolution.

  • Limitation: Lower sensitivity in the far-IR region (<600 cm⁻¹) where some C-Br bending modes exist.

Protocol B: KBr Pellet – Recommended for Structural Characterization
  • Rationale: Superior resolution of sharp bands; no crystal absorption cutoff in the fingerprint region.

  • Procedure:

    • Mix 1-2 mg of sample with 200 mg of spectral-grade KBr.

    • Grind to a fine powder (avoid moisture absorption).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Analyze immediately to prevent hygroscopic interference in the O-H/N-H region.

Workflow Visualization: Identity Verification

The following diagram outlines the logical decision tree for validating the synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine using FTIR data.

FTIR_Validation Start Start: Crude Product Analysis CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH IsDoublet Is there a Doublet? CheckNH->IsDoublet PrimaryAmine Result: Primary Amine Precursor (Incomplete Methylation) IsDoublet->PrimaryAmine Yes CheckCH Check 2850-2960 cm⁻¹ Region IsDoublet->CheckCH No (Single Band) IsAliphatic Aliphatic C-H Present? CheckCH->IsAliphatic NoMethyl Result: Non-Methylated Impurity IsAliphatic->NoMethyl No CheckFingerprint Check 1000-1100 cm⁻¹ (Halogens) IsAliphatic->CheckFingerprint Yes CompareHalogens Compare C-Cl vs C-Br Profile CheckFingerprint->CompareHalogens Dichloro Result: 2,6-Dichloro Analog (Side Product) CompareHalogens->Dichloro Only C-Cl Pattern Success CONFIRMED IDENTITY: 2-Bromo-6-chloro-N-methylpyridin-4-amine CompareHalogens->Success Mixed Halogen Pattern

Figure 1: Spectral decision tree for validating the identity of the target pyridine derivative against common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for group frequency assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Amino-4-methylpyridine. National Institute of Standards and Technology.[3] Available at: [Link] (Used as a reference for the N-methyl-aminopyridine scaffold).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for Halogen-Aromatic coupling shifts).[4]

Sources

Strategic Scaffold Analysis: 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Elemental Analysis, Synthesis Logic, and Orthogonal Reactivity CAS: 1256808-70-4[1]

Executive Summary: The Case for Orthogonal Halogens

In medicinal chemistry, the "scaffold hopping" strategy often relies on pyridine cores. 2-Bromo-6-chloro-N-methylpyridin-4-amine represents a high-value "bifunctional" scaffold. Unlike symmetrical analogs (e.g., 2,6-dichloro or 2,6-dibromo), this compound offers orthogonal reactivity . The significant bond dissociation energy difference between C–Br (~276 kJ/mol) and C–Cl (~339 kJ/mol) allows researchers to perform chemoselective cross-coupling at the C-2 position (Br) while preserving the C-6 position (Cl) for subsequent diversification.

This guide provides the definitive elemental analysis data for validation, compares its performance against symmetrical alternatives, and details a self-validating synthetic protocol.

Elemental Analysis & Characterization Data

For researchers synthesizing or procuring this intermediate, strict adherence to elemental composition is required to ensure downstream reaction stoichiometry.

Chemical Formula:


Molecular Weight:  221.48  g/mol 
Table 1: Theoretical vs. Acceptable Experimental Elemental Analysis

Use these values to validate the purity of your bulk intermediate.

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Note
Carbon (C) 32.54%32.14 – 32.94%Low C often indicates residual inorganic salts or moisture.
Hydrogen (H) 2.73%2.33 – 3.13%High H suggests residual solvent (EtOAc/MeOH).
Nitrogen (N) 12.65%12.25 – 13.05%Critical for confirming the amine substitution.
Bromine (Br) 36.07%35.67 – 36.47%High variance here suggests Br/Cl scrambling during synthesis.
Chlorine (Cl) 16.01%15.61 – 16.41%

Key Characterization Signals (Self-Validation):

  • 1H NMR (DMSO-d6): The N-methyl group typically appears as a doublet (or broad singlet) around δ 2.8–2.9 ppm . The aromatic protons at C-3 and C-5 will appear as two distinct singlets (due to asymmetry) between δ 6.5–7.0 ppm .

  • Mass Spectrometry: Look for the characteristic isotope pattern. A compound with 1 Br and 1 Cl will show a distinct M, M+2, M+4 pattern with approximate intensities of 3:4:1 .

Comparative Performance: Why Choose the Br/Cl Hybrid?

The primary utility of this scaffold is its ability to undergo sequential functionalization. Below is a comparison with standard alternatives.

Table 2: Performance Matrix of Halogenated Pyridine Scaffolds
Feature2-Bromo-6-chloro- (Target)2,6-Dichloro- (Alternative A)2,6-Dibromo- (Alternative B)
Chemoselectivity High (Br reacts first)Low (Statistical mixture)Low (Statistical mixture)
First Coupling Yield >85% (Suzuki/Buchwald)Moderate (Requires harsher catalyst)High
Second Coupling Feasible (Cl activation)Difficult (Deactivation after 1st sub)Feasible
Cost Efficiency ModerateHigh (Cheap starting material)Low (Expensive)
Reaction Control Precise (Room Temp for Br)Difficult (Requires Heat)Difficult (Over-reaction common)

Expert Insight: Using the 2,6-Dichloro variant often results in a mixture of mono- and di-coupled products, requiring tedious chromatographic separation. The 2-Bromo-6-chloro analog allows you to run the first coupling at room temperature (targeting Br), obtaining the mono-substituted product exclusively before heating the reaction to activate the Cl position.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize 2-Bromo-6-chloro-N-methylpyridin-4-amine via Nucleophilic Aromatic Substitution (


).
Precursor:  2-Bromo-4,6-dichloropyridine (or 2,4-dichloro-6-bromopyridine).

Note: The 4-position of a pyridine ring is significantly more electrophilic than the 2/6 positions due to the para-like resonance stabilization of the Meisenheimer intermediate.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-Bromo-4,6-dichloropyridine (1.0 eq) in anhydrous Ethanol or THF (0.5 M concentration).

    • Causality: Anhydrous conditions prevent hydrolysis to the pyridone side-product.

  • Nucleophile Addition:

    • Cool the solution to 0°C (ice bath).

    • Add Methylamine (2.0 M in THF, 1.1 eq) dropwise.

    • Add Triethylamine (1.2 eq) as a proton scavenger.

  • Reaction:

    • Allow to warm to Room Temperature (RT).[2] Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a fluorescent spot (lower Rf).

  • Workup (Self-Validating Step):

    • Evaporate volatiles. Partition residue between EtOAc and Water.

    • Wash Organic layer with Brine. Dry over

      
      .[2]
      
    • Validation: If the crude NMR shows a symmetric pattern, you likely displaced the 2-Cl or 6-Br (rare at RT). The 4-substituted product is the thermodynamic and kinetic favorite.

  • Purification:

    • Recrystallize from Ethanol/Heptane or perform Flash Chromatography (0-30% EtOAc in Hexane).

Visualizing the Orthogonal Strategy

The following diagram illustrates the logical flow of using this scaffold for library generation, highlighting the chemoselective advantage.

G cluster_legend Reaction Logic Start 2-Bromo-6-chloro- N-methylpyridin-4-amine Step1 Step 1: Pd(0) Coupling (Room Temp) Start->Step1 Targeting Br (Weakest Bond) Inter Intermediate: 2-Aryl-6-chloro-... Step1->Inter Exclusive Mono-product Step2 Step 2: Pd(0) Coupling (High Temp / Buchwald) Inter->Step2 Targeting Cl (Stronger Bond) Final Final Drug Candidate (Asymmetric Heterocycle) Step2->Final Library Diversity Text Br reacts >20x faster than Cl allowing 'One-Pot' sequential additions.

Caption: Sequential functionalization workflow leveraging the reactivity gap between Bromine (C-2) and Chlorine (C-6).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394269 (Related 2-Bromo-6-methylpyridin-4-amine). Retrieved from [Link]

  • Lott, J. et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines." Journal of Organic Chemistry, 2018.

Sources

reference standards for 2-Bromo-6-chloro-N-methylpyridin-4-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of reference standards for 2-Bromo-6-chloro-N-methylpyridin-4-amine , a critical intermediate scaffold used in the synthesis of allosteric SHP2 inhibitors and other pyridine-based therapeutics.

Purity, Potency, and Regio-Selectivity in Drug Discovery

Executive Summary & Comparison Matrix

In the development of small molecule inhibitors (e.g., SHP2 modulators), the integrity of the halogenated pyridine scaffold is non-negotiable. 2-Bromo-6-chloro-N-methylpyridin-4-amine presents a unique analytical challenge: the regio-isomeric ambiguity between the 2-Bromo/6-Chloro and 2-Chloro/6-Bromo positions.

Using a "Research Grade" standard with only HPLC area% purity is insufficient for late-stage lead optimization because it fails to account for solvent entrapment and inorganic salts, leading to stoichiometric errors in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Table 1: Comparative Performance of Reference Standard Grades
FeatureTier 1: Research Grade Tier 2: Secondary Analytical Standard Tier 3: Primary Reference Standard (qNMR)
Primary Use Early exploratory synthesisRoutine QC, HPLC retention time markerGLP Tox studies, Assay assignment
Purity Definition HPLC Area % (UV 254 nm)Chromatographic Purity + VolatilesTrue Mass Balance / Weight %
Assay (Potency) Not Determined (Assume 100%)95-98% (Estimated)98.5% ± 0.4% (Calculated)
Regio-Isomer ID Often co-elutesResolved (Method Dependent)Confirmed by 2D NMR (NOESY/HMBC)
Water/Solvent UnknownTGA/KF Values ProvidedQuantified & Subtracted
Risk Factor High: Risk of stoichiometric mismatchMedium: Acceptable for non-GLP workLow: Gold standard for quantification

Technical Deep Dive: The Regio-Isomer Challenge

The structural similarity between 2-Bromo-6-chloro-N-methylpyridin-4-amine and its isomer 2-Chloro-6-bromo-N-methylpyridin-4-amine is the primary failure mode in standard characterization.

  • The Problem: In standard C18 HPLC, these isomers often co-elute due to similar lipophilicity (logP).

  • The Consequence: If the standard contains 5% of the wrong isomer, your subsequent regioselective coupling (which relies on the higher reactivity of C-Br over C-Cl) will yield a 5% impurity of the "reverse" scaffold. This impurity is often inseparable in the final drug substance.

Visualization: Impurity Propagation Pathway

The following diagram illustrates how an impure reference standard propagates errors into the final drug substance.

ImpurityFate RefStd Reference Standard (2-Br-6-Cl) Coupling Suzuki Coupling (Boronic Acid) RefStd->Coupling Major (95%) Impurity Regio-Isomer (2-Cl-6-Br) Impurity->Coupling Minor (5%) Product Target Drug Intermediate Coupling->Product C-Br Reacts Byproduct Isomeric Impurity (Difficult to Purify) Coupling->Byproduct C-Br Reacts (Wrong Pos)

Figure 1: Propagation of regio-isomeric impurities from the starting material reference standard into the final drug substance.

Experimental Protocols for Validation

To validate a Tier 3 Primary Reference Standard , we utilize a self-validating workflow combining qNMR for potency and Phenyl-Hexyl HPLC for specificity.

Protocol A: Regio-Selective HPLC Method

Objective: Separate the 2-Br/6-Cl target from the 2-Cl/6-Br isomer.

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm). Note: The phenyl-hexyl phase interacts with the halogen electron cloud differences better than C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Detection: UV @ 254 nm and 280 nm.

  • Acceptance Criteria: Resolution (Rs) > 1.5 between regio-isomers.

Protocol B: Quantitative NMR (qNMR) for Potency Assignment

Objective: Determine the absolute weight % (Assay) independent of UV response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Why? High purity, distinct singlet peaks, non-hygroscopic.

  • Solvent: DMSO-d6 (ensures full solubility of the aminopyridine).

  • Procedure:

    • Weigh accurately ~10 mg of the Reference Standard (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with T1 relaxation delay > 30 seconds (ensure 5x T1 for full relaxation).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity.

Analytical Workflow Diagram

The following workflow describes the decision tree for qualifying a new batch of reference material.

Workflow Start Raw Material Receipt Identity Identity Check (1H NMR + MS) Start->Identity RegioCheck Regio-Isomer Check (Phenyl-Hexyl HPLC) Identity->RegioCheck PassRegio Isomer < 0.5%? RegioCheck->PassRegio Purify Prep-HPLC Purification PassRegio->Purify No Assay Potency Assignment (qNMR + KF + ROI) PassRegio->Assay Yes Purify->RegioCheck Release Release as Primary Standard Assay->Release

Figure 2: Workflow for the qualification of 2-Bromo-6-chloro-N-methylpyridin-4-amine reference standards.

Critical Analysis of Commercial Availability

When sourcing this standard, researchers typically encounter three tiers of vendors.

  • Catalog Chemical Vendors (e.g., Combi-Blocks, Enamine):

    • Pros: Low cost, quick delivery.

    • Cons: Usually provide "Research Grade" (Tier 1). The CoA often lacks water content (Karl Fischer) or Residual Solvents (GC-HS). If the CoA says "Purity >95%", the actual active content could be 88% due to salt formation or solvent.

  • Specialized Standard Providers (e.g., Sigma-Aldrich/MilliporeSigma "Secondary Standards"):

    • Pros: Traceable to a primary standard (if available), validated methods.

    • Cons: High cost. For this specific intermediate, they may not have a "Certified Reference Material" (CRM) available, offering only an "Analytical Standard."

  • Custom Synthesis/In-House Qualification:

    • Recommendation: For GLP studies, buy Tier 1 material, recrystallize it (EtOH/Water), and perform the Protocol B (qNMR) validation in-house. This is the most cost-effective way to generate a Tier 3 equivalent standard.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

  • Gao, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide. Organic Letters. (Demonstrates the synthetic challenges of regio-isomers). Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Link

  • Fortman, J. D., et al. (2022). Discovery of SHP2 Inhibitors: Structural Scaffolds. Journal of Medicinal Chemistry. (Contextualizes the use of halogenated pyridine intermediates). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-6-chloro-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-Bromo-6-chloro-N-methylpyridin-4-amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for multi-halogenated pyridine derivatives. 2-Bromo-6-chloro-N-methylpyridin-4-amine is a highly specialized building block widely utilized in drug discovery and agrochemical development. While its unique substitution pattern makes it synthetically valuable, it introduces specific toxicological and logistical challenges.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal logistics, ensuring that your laboratory can handle this compound with uncompromising safety and efficiency.

Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand why this compound is hazardous. Safety is not about blindly following rules; it is about mitigating specific physicochemical properties.

  • Enhanced Dermal Penetration: The addition of heavy halogens (bromine and chlorine) to the pyridine ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum[1].

  • Neurological & Systemic Toxicity: Aminopyridines are well-documented to cause systemic toxicity upon absorption. They can act as potassium channel blockers, leading to hyper-excitability of the nervous system, neurotoxicity, and severe mucous membrane irritation[2].

  • Toxic Thermal Decomposition: In the event of extreme heat or fire, the molecule's degradation profile is exceptionally hazardous. It will decompose to release highly toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).

Personal Protective Equipment (PPE) Matrix

Because of its high lipophilicity and dust-forming potential, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the quantitative, mechanistic rationale for each selection.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Inner Gloves Standard Nitrile4 mil thicknessProvides baseline dexterity and an initial barrier against solid particulates[1].
Outer Gloves Neoprene or Extended Nitrilengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

8 mil thickness
Resists permeation by highly lipophilic halogenated compounds and organic solvents used during solubilization[2].
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedPrevents fine, aerosolized aminopyridine dust from dissolving in ocular fluid and causing severe mucosal damage.
Respiratory Particulate RespiratorN95 or P100 (99.97% efficiency)Mandatory if handling outside a Class II fume hood to filter out respirable crystalline dust[1].
Body Protection Flame-Resistant Lab CoatNFPA 2112 compliantProtects against static discharge ignition of fine organic dust during transfer.
PPE Donning Workflow

PPE_Workflow A Pre-Entry Assessment B Don Flame-Resistant Lab Coat A->B C Inner Gloves (Nitrile, 4 mil) B->C D Respirator (N95/P100) C->D E Safety Goggles & Face Shield D->E F Outer Gloves (Neoprene, 8 mil) E->F G Work in Certified Fume Hood F->G

Figure 1: PPE donning sequence for handling hazardous halogenated aminopyridines.

Operational Workflows: Safe Handling & Weighing

Protocol: Safe Weighing and Solubilization Workflow Objective: Transfer and dissolve 2-Bromo-6-chloro-N-methylpyridin-4-amine while maintaining absolute containment of aerosolized particulates.

  • Step 1: Environmental Validation

    • Action: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Causality: Proper laminar airflow prevents the backdraft of fine, toxic powders into the operator's breathing zone[1].

    • Validation: Check the digital monitor or use a standard tissue-paper flutter test at the sash opening.

  • Step 2: Equipment Staging & Static Mitigation

    • Action: Place an anti-static mat inside the hood. Pre-weigh a static-free weighing boat. Stage the required solvent (e.g., DMSO or DMF) in a sealed secondary container.

    • Causality: Halogenated powders frequently build up static charge, causing them to "jump" from spatulas, leading to contamination and inaccurate yields[2].

  • Step 3: Chemical Transfer

    • Action: Using a grounded stainless-steel spatula, transfer the crystalline powder slowly.

    • Causality: Rapid, jerky movements create micro-currents in the air that aerosolize the powder. Slow movements maintain the integrity of the hood's laminar flow.

  • Step 4: In-Situ Solubilization

    • Action: Add the solvent directly to the weighing vessel inside the fume hood. Cap tightly before removing.

    • Causality: Solubilizing the compound before moving it eliminates the risk of dry powder inhalation during transit to the bench or analytical instrument.

  • Step 5: Workspace Decontamination

    • Action: Wipe down the spatula, balance, and hood surface with a wipe dampened with a compatible solvent (e.g., 70% isopropanol), followed by a water wipe.

    • Causality: Aminopyridines leave microscopic residues that can cross-contaminate future experiments or expose subsequent operators[1].

Emergency Response & Spill Protocol

In the event of a spill, immediate isolation is critical. Do not attempt to sweep dry halogenated aminopyridine powders, as this will generate a highly toxic dust cloud.

Spill_Response S1 Spill Identified S2 Evacuate & Isolate Area S1->S2 S3 Assess Size & Upgrade PPE S2->S3 S4 Contain Spill (Absorbent/Sand) S3->S4 S5 Collect in Sealed HDPE Container S4->S5 S6 EH&S Halogenated Waste Disposal S5->S6

Figure 2: Emergency spill response and containment pathway for halogenated organic solids.

Waste Disposal & Environmental Logistics

Halogenated aminopyridines pose a severe threat to aquatic ecosystems and must never be flushed into sanitary sewer systems[1].

  • Solid Waste: All contaminated consumables (weigh boats, gloves, wipes, and absorbent materials from spills) must be placed in a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Solutions containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream. Never mix with non-halogenated waste, as this drastically increases disposal costs and risks incompatible reactions[2].

  • Labeling: Clearly label all waste containers with "Toxic: Halogenated Aminopyridine Derivative (Contains Br, Cl)".

References

  • [1] Thermo Fisher Scientific. Safety Data Sheet: 2-Aminopyridine. Retrieved from:

  • [2] Sigma-Aldrich. Safety Data Sheet: Pyridine Derivatives. Retrieved from:

  • Fisher Scientific. Safety Data Sheet: 2-Aminopyridine-3-carbonitrile. Retrieved from:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.